Chlorzoxazone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-chloro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFWDZFKRBELIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022813 | |
| Record name | Chlorzoxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlorzoxazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>25.4 [ug/mL] (The mean of the results at pH 7.4), 2.96e+00 g/L | |
| Record name | SID8139927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Chlorzoxazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorzoxazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
95-25-0 | |
| Record name | Chlorzoxazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorzoxazone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorzoxazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chlorzoxazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chlorzoxazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Benzoxazolone, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorzoxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorzoxazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORZOXAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0DE420U8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chlorzoxazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191-191.5, 191.5 °C | |
| Record name | Chlorzoxazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorzoxazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Studies of Chlorzoxazone Action
Central Nervous System (CNS) Mechanisms
The effects of Chlorzoxazone in the CNS are thought to be responsible for its muscle relaxant properties. patsnap.compatsnap.com The precise mode of action has not been definitively identified, but it is believed to involve the depression of neuronal transmission. patsnap.com This central nervous system depression is considered the only currently accepted aspect contributing to its medical benefits. wikipedia.orghmdb.ca
Inhibition of Multisynaptic Reflex Arcs in the Spinal Cord and Subcortical Brain Regions
A key proposed mechanism for this compound involves the inhibition of multisynaptic reflex arcs located in the spinal cord and subcortical regions of the brain. patsnap.compatsnap.comdrugbank.comnih.govnovitiumpharma.comnih.gov These reflex arcs are implicated in the generation and maintenance of skeletal muscle spasms. drugbank.comnih.govnovitiumpharma.comnih.gov By depressing these reflexes, this compound is thought to reduce skeletal muscle spasm, leading to relief of associated pain and improved mobility. drugbank.comnovitiumpharma.comnih.gov This action on the spinal cord involves depressing reflexes. patsnap.comwikipedia.org
Interaction with Gamma-Aminobutyric Acid (GABA) Receptors
This compound's mechanism of action is thought to involve interaction with Gamma-Aminobutyric Acid (GABA) receptors to some degree. wikipedia.org GABA is a major inhibitory neurotransmitter in the CNS. patsnap.comwikipedia.org
GABAA Receptor Modulation
Some studies suggest that this compound may modulate GABAA receptors. wikipedia.orgebi.ac.uk GABAA receptors are ligand-gated ion channels that, upon activation by GABA, increase chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability. wikipedia.org While the interaction is suggested, the extent and nature of this compound's modulation of GABAA receptors require further elucidation. wikipedia.orgebi.ac.uk One case report suggests a potential interaction with benzodiazepine (B76468) receptors, which are a site of positive allosteric modulation on GABAA receptors, based on the reversal of overdose effects by flumazenil, a benzodiazepine antagonist. nih.gov
GABAB Receptor Modulation
This compound is also thought to potentially act on GABAB receptors. wikipedia.orgebi.ac.uk GABAB receptors are G protein-coupled receptors that can inhibit neurotransmitter release by inhibiting calcium channel opening and can activate inwardly rectifying potassium channels (GIRK) on postsynaptic neurons, leading to inhibitory effects. nih.gov Similar to GABAA receptor modulation, the precise interaction with GABAB receptors is not fully characterized. wikipedia.orgebi.ac.uk
Enhancement of GABAergic Activity and Neuronal Inhibition
By potentially modulating GABA receptors, this compound may enhance GABAergic activity. patsnap.com This enhancement of the inhibitory effects of GABA can lead to decreased transmission of nerve impulses that contribute to muscle tension and spasms. patsnap.com This aligns with the general understanding that this compound exerts its effects via central nervous system depression by enhancing inhibitory processes within the CNS. patsnap.com This potential enhancement of GABAergic activity contributes to neuronal inhibition and muscle relaxation. drugbank.comnih.gov
Voltage-Gated Calcium Channel Modulation
This compound's mechanism is also thought to involve modulation of voltage-gated calcium channels to some degree. wikipedia.orgebi.ac.uk Voltage-gated calcium channels play a crucial role in neuronal excitation and neurotransmitter release. ucl.ac.uk Research indicates that this compound can suppress voltage-dependent L-type Ca2+ current. researchgate.net Additionally, this compound has been shown to activate calcium-activated potassium channels, specifically small conductance (SK) and large conductance (BKCa) channels, which can influence neuronal firing patterns and excitability. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov The activation of SK channels by this compound may contribute to its effects on neuronal activity. nih.govnih.gov
Modulation of Calcium Dynamics in Muscle Cells
Studies suggest that this compound may influence calcium dynamics, which are critical for muscle contraction and relaxation. It is believed to potentially modulate calcium release and uptake within muscle cells, contributing to the reduction of excessive muscle contractions characteristic of spasms. patsnap.com Furthermore, research indicates that this compound and related compounds can activate recombinant small-conductance Ca²⁺-activated K⁺ (rSK2) channels. These channels are typically activated by increased intracellular Ca²⁺ concentrations and play a role in modulating electrical excitability in neurons and neuroendocrine cells. The activation of rSK2 channels by this compound has been observed in experiments using cells dialyzed with a nominally Ca²⁺-free intracellular solution, suggesting a direct modulatory effect. nih.gov This modulation of SK channels in the brain may partially contribute to the clinical effects of this compound. nih.gov
General CNS Depressant Effects and Sedation
This compound is classified as a CNS depressant with sedative properties. wikipedia.orgmims.commims.comguidetopharmacology.orgcancer.govdrugs.comebi.ac.uk Its effects are thought to involve the enhancement of inhibitory processes within the CNS. patsnap.com This may occur through the modulation of neurotransmitter activity, potentially facilitating the action of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the nervous system. patsnap.com By enhancing GABAergic activity, this compound could decrease the transmission of nerve impulses that contribute to muscle tension and spasms. patsnap.com The CNS depressant effects are considered a currently accepted aspect of its medical benefits. wikipedia.orgebi.ac.uk These effects can manifest as drowsiness and dizziness. patsnap.commims.commims.comuptodateonline.ir
Unidentified or Elusive Mechanisms of Muscle Relaxant Effects
Despite its established use, the exact mechanism of action for the muscle relaxant effects of this compound is not fully understood and remains somewhat elusive. medicaldialogues.inwikipedia.orgcancer.govnih.govpatsnap.com While it is known to act centrally by depressing reflexes and inhibiting multisynaptic reflex arcs in the spinal cord and subcortical brain areas, the precise molecular targets and pathways involved are still under investigation. medicaldialogues.inqbdpharmaceuticals.compatsnap.comwikipedia.orgcancer.govpatsnap.com Some studies suggest potential interaction with GABA A and GABA B receptors and voltage-gated calcium channels to some degree, but the definitive mechanisms are not fully elucidated. wikipedia.orgebi.ac.uk Limited study on the exact mechanism is noted, partly due to the availability of other muscle relaxants with more defined profiles. wikipedia.orgebi.ac.uk
Non-CNS Mechanisms
In addition to its central actions, this compound has been shown to exhibit effects through non-CNS mechanisms, particularly related to inflammatory and allergic responses. drugbank.commedicaldialogues.inqbdpharmaceuticals.comsantomedisciences.comwjpmr.compharmacyboardkenya.orgaksci.compharmacyboardkenya.orgmedznat.ru
Inhibition of Mast Cell Degranulation
This compound has been demonstrated to inhibit the degranulation of mast cells. drugbank.commedicaldialogues.inqbdpharmaceuticals.comsantomedisciences.comwjpmr.compharmacyboardkenya.orgaksci.compharmacyboardkenya.orgmedznat.ru Mast cell degranulation is a process that releases various mediators involved in inflammatory and allergic reactions. drugbank.commedicaldialogues.inqbdpharmaceuticals.comsantomedisciences.comwjpmr.compharmacyboardkenya.org Studies, including those in animal models, have shown that this compound can significantly inhibit stress-induced mast-cell degranulation. nih.gov
Prevention of Histamine Release
A direct consequence of inhibiting mast cell degranulation is the prevention of the release of histamine. drugbank.commedicaldialogues.inqbdpharmaceuticals.comsantomedisciences.comwjpmr.compharmacyboardkenya.orgaksci.compharmacyboardkenya.orgmedznat.ru Histamine is a key mediator of type I allergic reactions and also contributes to inflammatory processes. drugbank.commedicaldialogues.inqbdpharmaceuticals.comsantomedisciences.comwjpmr.compharmacyboardkenya.org By preventing its release, this compound may contribute to reducing inflammation and associated symptoms. drugbank.commedicaldialogues.inqbdpharmaceuticals.comsantomedisciences.comwjpmr.compharmacyboardkenya.org
Reduction of Inflammatory Leukotriene Release
Research suggests that this compound may play a role in modulating the release of inflammatory leukotrienes. Leukotrienes are potent lipid mediators derived from arachidonic acid, involved in various inflammatory and allergic processes, including bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells. selfhacked.comuq.edu.au The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX). selfhacked.comuq.edu.audrugbank.com While the precise mechanism by which this compound might reduce inflammatory leukotriene release is not extensively detailed in the provided search results, one source indicates that this compound may reduce the release of inflammatory leukotriene. qbdpharmaceuticals.com Other compounds known to reduce leukotriene production typically act by inhibiting enzymes in the leukotriene synthesis pathway, such as 5-LOX or Phospholipase A2, or by blocking leukotriene receptors. selfhacked.comdrugbank.compatsnap.com
Activation of SK-type K+ Channels (in animal models)
Studies in animal models have demonstrated that this compound can activate small-conductance Ca2+-activated potassium (SK) channels. researchgate.netfrontiersin.orged.ac.uknih.gov SK channels are a subfamily of calcium-activated potassium channels that are regulated by intracellular calcium concentration and play a crucial role in controlling neuronal excitability and firing patterns. frontiersin.orgnih.govkarger.com Activation of SK channels leads to an outward potassium current, which hyperpolarizes the cell membrane and reduces the firing rate of action potentials. researchgate.netfrontiersin.org In rats, this compound has been shown to activate SK-type K+ channels. researchgate.net This activation has been linked to potential therapeutic effects in animal models of neurological disorders, such as reducing excessive alcohol intake in rats and alleviating ataxic symptoms in mouse models of spinocerebellar ataxia and Huntington's disease. frontiersin.orgnih.govfrontiersin.orgchapman.edu
Activation of Large Conductance Ca2+-activated K+ Channels (in pituitary cells)
This compound has also been shown to activate large conductance Ca2+-activated potassium (BKCa) channels, particularly in pituitary cells. researchgate.netnih.gov BKCa channels, also known as Maxi-K channels, are another type of calcium-activated potassium channel that are activated by both membrane depolarization and increases in intracellular calcium. biorxiv.orgresearchgate.net Activation of BKCa channels results in a large outward potassium current, contributing to membrane repolarization and influencing action potential duration and firing frequency. biorxiv.org In pituitary GH3 cells, this compound reversibly increased Ca2+-activated K+ current (IK(Ca)) in a concentration-dependent manner. nih.gov This effect was inhibited by known BKCa channel blockers like iberitoxin and clotrimazole. nih.gov Further research using inside-out patch clamp techniques revealed that this compound increased BKCa channel activity by increasing the mean open time and decreasing the mean closed time, without altering single-channel conductance or calcium sensitivity. researchgate.netnih.gov this compound also caused a leftward shift in the activation curve of BKCa channels, indicating that it makes the channels more likely to open at lower membrane potentials. researchgate.netnih.gov
The following table summarizes the effect of this compound on BKCa channel activity in pituitary GH3 cells:
| Parameter | Control | This compound (30 µM) |
| Mean Open Time | Increased | |
| Mean Closed Time | Decreased | |
| Single-Channel Conductance | Unchanged | Unchanged |
| Ca2+-Sensitivity | Unaffected | Unaffected |
| Activation Curve | Normal | Leftward Shift |
Note: Data compiled from research findings researchgate.netnih.gov. Specific numerical values for mean open/closed times and activation curve parameters were not consistently available across sources for direct comparison in a quantitative table.
Modulation of Recombinant Small-Conductance Ca2+-activated K+ Channels (in mammalian cells)
Beyond animal models, studies using recombinant small-conductance Ca2+-activated K+ (SK) channels expressed in mammalian cells have further elucidated this compound's interaction with these channels. Using HEK293 mammalian cells expressing recombinant rat brain SK2 channels (rSK2 channels), this compound was found to activate rSK2 channel currents when applied externally, even in nominally Ca2+-free intracellular solutions. nih.govphysiology.org This activation was reversible and concentration-dependent. nih.gov The modulation of recombinant SK2 channels by this compound and structurally related compounds suggests a common mechanism of action and indicates that SK channel modulation in the brain may contribute to this compound's clinical effects. nih.gov
The concentration-dependent activation of recombinant SK2 channels by this compound is illustrated by its half-maximal effective concentration (EC50) value. In excised, inside-out patches, this compound activated rSK2 with a K1/2 of 87 µM. physiology.org
Stimulation of Cl- Channels
This compound has also been shown to stimulate chloride (Cl-) channels, particularly in epithelial cells. researchgate.netontosight.ainih.gov This effect has been observed in human bronchial epithelium and other epithelial cell types like T84 and Calu-3 cells. researchgate.netnih.gov The stimulation of Cl- secretion by this compound is blocked by charybdotoxin (B568394) (CTX), which is known to block calcium-activated potassium channels. nih.gov Studies in permeabilized monolayers indicated that this compound stimulated both a basolateral membrane K+ current, inhibited by CTX, and an apical Cl- current, inhibited by glibenclamide. nih.gov This suggests that the stimulated Cl- current may be mediated by the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov Further evidence supporting the involvement of CFTR comes from studies in human nasal epithelium, where this compound elicited a hyperpolarization similar to isoproterenol (B85558) in normal epithelium, but this response was absent in patients with the DeltaF508 mutation of CFTR. nih.gov These findings suggest that this compound stimulates transepithelial Cl- secretion in normal airway epithelium and that this stimulation requires functional CFTR. nih.gov
Pharmacokinetic and Metabolic Research of Chlorzoxazone
Absorption and Distribution Studies
Gastrointestinal Absorption Characteristics
Chlorzoxazone is characterized by rapid and complete absorption from the gastrointestinal tract following oral administration. e-lactancia.orgmims.commpa.serwandafda.gov.rw Blood levels can be detected within the first 30 minutes after administration. e-lactancia.org The low aqueous solubility of this compound (0.2–0.3 mg/mL) suggests that dissolution in gastrointestinal fluids may be a limiting factor for its oral bioavailability. mdpi.com However, despite this, it is well absorbed. drugs.com
Time to Peak Plasma Concentration (Tmax) Studies
Studies in healthy volunteers have indicated that the time to reach maximum plasma concentration (Tmax) for this compound is approximately 1 to 2 hours after oral administration. mims.commpa.sedrugs.com One study in healthy Thai volunteers reported a Tmax of 2.00 ± 0.82 hours for this compound after a 400 mg oral dose. nih.govresearchgate.net For its metabolite, 6-hydroxythis compound (B195315), the Tmax was slightly longer, reported as 3.05 ± 1.17 hours. nih.govresearchgate.net Research involving orodispersible tablets of this compound in rabbits showed a more rapid Tmax of 0.33 ± 0.129 hours compared to conventional capsules, which had a Tmax of 1.083 ± 0.343 hours. tandfonline.com
Here is a table summarizing Tmax data from selected studies:
| Study Population | Dose (mg) | Formulation | This compound Tmax (hours) | 6-Hydroxythis compound Tmax (hours) | Citation |
| Healthy Thai Volunteers | 400 | Oral (presumably tablet/capsule) | 2.00 ± 0.82 | 3.05 ± 1.17 | nih.govresearchgate.net |
| Rabbits | 50 | Orodispersible Tablet | 0.33 ± 0.129 | Not specified | tandfonline.com |
| Rabbits | 250 | Conventional Capsule | 1.083 ± 0.343 | Not specified | tandfonline.com |
| Healthy Volunteers | Not specified | Oral | Approx 1-2 | Not specified | mims.commpa.sedrugs.com |
Tissue Distribution Profiles
Information regarding detailed tissue distribution profiles of this compound in humans is limited in the provided search results. However, a study in rats with acute renal failure investigated tissue distribution after intravenous administration. In control rats, the tissue-to-plasma ratios of this compound were generally less than unity in most tissues studied, except for the liver and kidney at 30 minutes, and liver, kidney, and mesentery at 120 minutes, suggesting that the affinity of these rat tissues for this compound was not substantial. doi.org In rats with acute renal failure, this compound was below the detection limit in all tissues studied at 120 minutes, whereas it was detected in all tissues of control rats at both 30 and 120 minutes. doi.org Conversely, the metabolite, 6-hydroxythis compound, was below the detection limit in most tissues of control rats but was detected in all tissues of rats with acute renal failure at both time points. doi.org
Biotransformation Pathways
Hepatic Metabolism and Enzymes Involved
This compound undergoes rapid metabolism primarily in the liver. mims.comrwandafda.gov.rwdrugbank.comnih.gov The main metabolic pathway involves the 6-hydroxylation of this compound to form 6-hydroxythis compound. mims.comrwandafda.gov.rwnih.govresearchgate.netdrugbank.comnih.govnih.govhitachi-hightech.comnih.govbiorxiv.org This reaction is predominantly catalyzed by cytochrome P450 2E1 (CYP2E1). mims.commpa.senih.govresearchgate.netnih.govhitachi-hightech.comnih.govbiorxiv.orgebi.ac.uknih.govdrugsporphyria.netnih.govlivermetabolism.com CYP2E1 is a key enzyme in the metabolism of various low molecular weight compounds and is primarily found in the liver, although it is also expressed in extrahepatic tissues such as the kidney, lung, and lymphocytes. nih.govlivermetabolism.com this compound 6-hydroxylation is widely used as a probe reaction to assess CYP2E1 activity in vivo and in vitro. nih.govhitachi-hightech.comnih.govnih.govnih.govlivermetabolism.comresearchgate.net
While CYP2E1 is the major enzyme responsible for this compound metabolism, in vitro studies have indicated potential involvement of other CYP isoforms, including CYP1A1, CYP1A2, and CYP3A4. nih.govdrugsporphyria.netnih.gov However, the relative contribution of these enzymes compared to CYP2E1 in vivo may be less significant. nih.gov For instance, co-administration of grapefruit juice, a known inhibitor of CYP3A4, did not significantly alter the metabolic ratio of this compound, suggesting that CYP3A4 is not a major contributor to this compound metabolism in vivo. drugsporphyria.net
The resulting metabolite, 6-hydroxythis compound, is subsequently and rapidly conjugated with glucuronic acid in the liver. mims.comrwandafda.gov.rwdrugbank.comnih.govbiorxiv.org This glucuronidation reaction facilitates the elimination of the metabolite from the body, primarily via the urine. mims.comrwandafda.gov.rwdrugs.comdrugbank.comnih.govbiorxiv.org Less than 1% of the administered dose of this compound is typically excreted unchanged in the urine. drugs.com
Here is a table summarizing the primary metabolic pathway and involved enzymes:
Role of Cytochrome P450 2E1 (CYP2E1) in 6-Hydroxythis compound Formation
CYP2E1 is considered the principal enzyme responsible for the 6-hydroxylation of this compound, leading to the formation of 6-hydroxythis compound (6-OH-CLZ). caymanchem.comsigmaaldrich.comdoi.orgnih.govdrugbank.comoup.comfrontiersin.org This metabolic pathway is significant, and the formation of 6-hydroxythis compound is often used as a marker or probe to assess CYP2E1 activity in vivo and in vitro. sigmaaldrich.comdoi.orgnih.govdrugbank.comoup.comfrontiersin.org Studies have demonstrated a strong correlation between the rate of 6-OH-CLZ formation and CYP2E1 activity. doi.org Up to 90% of a this compound dose is reported to be oxidized by CYP2E1 to 6-hydroxythis compound. nih.gov
Research using human liver microsomes and expressed human P450 forms has confirmed the role of CYP2E1 in this hydroxylation. nih.gov While CYP2E1 is the major contributor, other enzymes also play a role, particularly at different substrate concentrations. nih.govresearchgate.net
Contribution of CYP1A1 and CYP3A4 to this compound Metabolism
Beyond CYP2E1, other CYP isoforms have been shown to contribute to this compound metabolism. CYP1A1 and CYP3A4 have been identified as contributors to this compound metabolism in humans. researchgate.netnih.gov Studies using human liver microsomes and expressed human P450 forms indicate that CYP1A2 also mediates the 6-hydroxylation of this compound. nih.gov While CYP1A2 has a lower Km value (higher affinity) for this compound compared to CYP2E1, the Vmax value (maximum reaction rate) of CYP2E1 is significantly higher (approximately 8.5-fold). nih.gov At physiological this compound concentrations (30-60 µM), the contribution of CYP2E1 and CYP1A2 to 6-hydroxythis compound formation is suggested to be almost equivalent. nih.gov Some in vitro studies also suggest potential involvement of CYP1A2 and possibly CYP3A, particularly at lower serum concentrations. researchgate.net
Role of CYP2A19 and CYP2C33v4 (in porcine models)
In porcine models, which are sometimes used as a model system for human drug metabolism, specific CYP isoforms have been investigated for their role in this compound metabolism. Porcine CYP2E1 and CYP1A1 contribute to this compound metabolism, similar to human enzymes. nih.gov Additionally, porcine CYP2A19 and CYP2C33v4 have been shown to metabolize this compound. nih.govuoguelph.ca Studies using expressed porcine P450s in cell lines have provided kinetic parameters for these enzymes. nih.gov
Interactive Table 1: Kinetic Parameters of Porcine CYPs in this compound Metabolism nih.gov
| Porcine CYP Isoform | Km (µM) | Vmax (pmol/h/mg total protein) |
| CYP2E1 | 290.3 | 4980 |
| CYP1A1 | 159.5 | 1650 |
| CYP2A19 | 212.1 | 6680 |
| CYP2C33v4 | 126.3 | 2100 |
Porcine CYP3A does not appear to metabolize this compound. nih.gov The activity of porcine CYP2E1 and CYP2C33v4 was augmented by cytochrome b5 (CYB5A). nih.gov
Formation of Oxirane Intermediate and Metabolic Activation
Research has also explored the potential for metabolic activation of this compound, particularly in relation to observed hepatotoxicity. Studies have provided evidence for the formation of an oxirane intermediate resulting from the metabolic activation of this compound. researchgate.netresearchgate.netnih.gov This metabolic activation pathway appears to be mediated predominantly by CYP3A4 and CYP3A5. researchgate.netnih.gov The formation of this reactive intermediate is implicated in the idiosyncratic toxicity associated with this compound. researchgate.netresearchgate.netnih.gov The oxirane intermediate can subsequently form conjugates with nucleophiles like N-acetylcysteine (NAC) and glutathione (B108866) (GSH). researchgate.netnih.gov
Glucuronidation Pathways
Following the oxidative metabolism, primarily to 6-hydroxythis compound, this compound and its hydroxylated metabolite undergo glucuronidation, a major phase II metabolic pathway.
Formation of 6-Hydroxythis compound Glucuronide (CHZ-O-Glc)
The primary glucuronide conjugate formed is 6-hydroxythis compound glucuronide (CHZ-O-Glc). nih.govnih.govnih.govnih.govspringermedizin.de This conjugate is formed from the glucuronidation of the hydroxyl group of 6-hydroxythis compound. doi.orgbiorxiv.orgdrugbank.com CHZ-O-Glc is a major metabolite found in urine, indicating its role in the elimination of this compound. doi.orgnih.govspringermedizin.debiorxiv.orgdrugbank.com The rapid glucuronidation of 6-hydroxythis compound means that unconjugated 6-hydroxythis compound is often not detected in blood samples, as it is quickly conjugated within a single pass through the liver. biorxiv.org Quantification of 6-hydroxythis compound following enzymatic hydrolysis of its glucuronide conjugate in urine is a common method to assess CYP2E1 activity. nih.govbenzon-foundation.dk
Role of UGT1A1, UGT1A6, and UGT1A9 in CHZ-O-Glc Synthesis
Several UDP-glucuronosyltransferase (UGT) isoforms are involved in the glucuronidation of this compound and its metabolites. Research indicates that UGT1A1, UGT1A6, and UGT1A9 proteins catalyze the synthesis of CHZ-O-Glc. nih.gov Studies using recombinant UGT enzymes and human liver samples have helped identify the specific isoforms responsible for this conjugation. nih.govmdpi.com UGT1A1 and UGT1A9 are also recognized as significant UGT isoforms due to their expression levels, catalytic capacities, and clinical relevance. frontiersin.org While UGTs are primarily active in the liver, they are also expressed in extrahepatic tissues. frontiersin.org
Interactive Table 2: UGT Isoforms Involved in this compound Glucuronidation nih.gov
| UGT Isoform | Role in this compound Metabolism |
| UGT1A1 | Catalyzes synthesis of CHZ-O-Glc |
| UGT1A6 | Catalyzes synthesis of CHZ-O-Glc |
| UGT1A9 | Catalyzes synthesis of CHZ-O-Glc and CHZ-N-Glc |
In addition to CHZ-O-Glc, a novel metabolite, this compound-N-glucuronide (CHZ-N-Glc), has been identified, which is resistant to enzymatic hydrolysis and is produced independently of CYP2E1 hydroxylation. nih.gov UGT1A9 specifically produces CHZ-N-Glc. nih.gov
Identification of Novel CHZ-N-glucuronide (CHZ-N-Glc)
Research into this compound metabolism has led to the identification of various metabolites. While the 6-hydroxythis compound metabolite and its O-glucuronide conjugate were previously known, a novel metabolite, this compound-N-glucuronide (CHZ-N-Glc), has also been identified. This metabolite is resistant to enzymatic hydrolysis and its production occurs independently of the primary CYP2E1-mediated hydroxylation pathway of this compound. nih.gov CHZ-N-glucuronide is a phase II metabolite formed via the glucuronidation of this compound. caymanchem.comclearsynth.comcaymanchem.com
UGT1A9 Specificity for CHZ-N-Glc Production
Studies investigating the UDP-glucuronosyltransferase (UGT) enzymes involved in this compound metabolism have demonstrated specificity for the formation of CHZ-N-Glc. Research using recombinant HepG2 cells expressing different UGT isoforms (UGT1A1, UGT1A6, and UGT1A9) has shown that UGT1A9 specifically catalyzes the synthesis of CHZ-N-Glc. nih.govresearchgate.net While UGT1A1, UGT1A6, and UGT1A9 can catalyze the synthesis of the O-glucuronide of 6-hydroxythis compound (CHZ-O-Glc), the formation of CHZ-N-Glc is significantly higher in cells expressing UGT1A9, with or without the co-expression of CYP2E1, compared to other conditions. researchgate.net This highlights the specific role of UGT1A9 in the N-glucuronidation of this compound.
Elimination and Excretion
This compound is primarily eliminated from the body following extensive metabolism. The metabolites, particularly glucuronide conjugates, are the main forms excreted.
Renal Excretion of Metabolites (primarily as glucuronide)
The primary route of excretion for this compound metabolites is via the urine. caymanchem.comdrugbank.comresearchgate.netnih.gov this compound is rapidly metabolized, and the resulting metabolites are excreted in the urine, predominantly in a conjugated form as the glucuronide. drugbank.commims.comrxlist.comnih.govrwandafda.gov.rw Less than 1% of an administered dose of this compound is typically excreted unchanged in the urine. mims.comrxlist.com The glucuronidated metabolite, 6-hydroxythis compound glucuronide (CHZ-O-Glc), is a major urinary excretion product, accounting for a significant percentage of the administered dose. researchgate.netbiorxiv.org Renal excretion of this glucuronidated metabolite can be influenced by factors such as acute endotoxemia, which has been shown to increase its renal clearance, suggesting a potential increase in renal tubular secretion. nih.gov
Elimination Half-Life (t1/2) Studies
Studies have investigated the elimination half-life (t1/2) of this compound, providing insights into the rate at which the drug is cleared from the systemic circulation. The elimination half-life of this compound is generally reported to be approximately 1 to 1.5 hours. mims.comrwandafda.gov.rwwikipedia.org For example, in one study involving healthy Thai volunteers, the elimination half-life for this compound was found to be 1.49 ± 0.32 hours. ebi.ac.uknih.gov The elimination half-life of the metabolite 6-hydroxythis compound may be slightly longer, reported as 1.95 ± 0.73 hours in the same study. ebi.ac.uknih.gov Factors such as the ingestion of certain substances, like watercress or isoniazid (B1672263) (a known CYP2E1 inhibitor), have been shown to prolong the elimination half-life of this compound, consistent with the inhibition of its metabolism. nih.gov
Here is a table summarizing elimination half-life data from a study:
| Compound | Elimination Half-Life (t1/2) (hours) |
| This compound | 1.49 ± 0.32 |
| 6-Hydroxythis compound | 1.95 ± 0.73 |
*Data derived from a study in healthy Thai volunteers ebi.ac.uknih.gov.
Oral Clearance and Volume of Distribution
Pharmacokinetic studies have also determined the oral clearance and volume of distribution of this compound. Oral clearance (Cl) reflects the volume of plasma cleared of the drug per unit of time after oral administration. The volume of distribution (Vd) indicates the apparent volume into which the drug is distributed in the body.
In a study with healthy Thai volunteers, the oral clearance of this compound was found to be 15.77 ± 4.81 L/hr, and the volume of distribution was 33.13 ± 9.75 L. ebi.ac.uknih.gov Another study reported average values of plasma clearance around 148.0 ± 39.9 ml/min. ebi.ac.uk Oral clearance of this compound can be influenced by various factors, including body mass index, with obese children showing increased oral clearance compared to nonobese peers, suggesting increased CYP2E1 activity. nih.gov The volume of distribution has also been reported to increase in obese individuals. psu.edu this compound exhibits relatively low protein binding, typically between 13-18%. drugbank.comwikipedia.org
Here is a table summarizing oral clearance and volume of distribution data from a study:
| Parameter | Value | Unit |
| Oral Clearance (Cl) | 15.77 ± 4.81 | L/hr |
| Volume of Distribution (Vd) | 33.13 ± 9.75 | L |
*Data derived from a study in healthy Thai volunteers ebi.ac.uknih.gov.
| Parameter | Value | Unit |
| Plasma Clearance | 148.0 ± 39.9 | ml/min |
*Data derived from a study in healthy subjects ebi.ac.uk.
| Parameter | Value | Unit |
| Protein Binding | 13-18% | % |
*Data compiled from multiple sources drugbank.comwikipedia.org.
Pharmacokinetic Variability and Influencing Factors
The metabolism of this compound exhibits variability among individuals, which can be attributed to a range of physiological and environmental factors. Understanding these factors is crucial for interpreting pharmacokinetic studies and for the use of this compound as a probe for CYP2E1 activity. nih.govnih.gov
Intra- and Inter-individual Variability in Metabolism
Studies have shown considerable inter-individual variability in the in vivo metabolism of this compound, specifically in its 6-hydroxylation. nih.gov The fraction of the dose excreted in urine as 6-hydroxythis compound can vary significantly between individuals. nih.gov For instance, in one study, this fraction varied 16-fold, and the portion of total clearance accounted for by CYP2E1-mediated metabolism varied 28-fold. nih.gov
Despite the notable inter-individual differences, the intra-individual variability in this compound metabolism has been reported as relatively low in some studies. nih.govnih.gov Long-term (yearly intervals) and short-term (weekly intervals) intra- and inter-individual variabilities in the metabolic ratio (6-hydroxythis compound : this compound) have been observed. nih.govnih.gov For example, one study reported similar long-term and short-term intra-individual variabilities (30% and 28%, respectively) and inter-individual variabilities (63% and 54%, respectively) in the metabolic ratio. nih.govnih.gov Both inter- and intra-individual variabilities tended to decrease with increasing doses of this compound. nih.govnih.gov The relatively low intra-individual variability suggests that a single-sample procedure might be sufficient for assessing CYP2E1 activity in vivo. nih.govnih.gov
Impact of Body Weight on Metabolism
The metabolism of this compound has been suggested to be dose-dependent at commonly used doses. nih.govnih.gov A positive correlation between the metabolic ratio and body weight has been observed, suggesting that adjusting the dose for body weight may be advisable due to this dose dependency. nih.govnih.gov
Influence of Cytochrome P450 Enzyme Genotypes
Genetic polymorphisms in the CYP2E1 gene have been considered significant contributors to the inter-individual variability in CYP2E1 activity. peerj.com While some studies have investigated the influence of CYP2E1 genotype on the metabolic ratio of this compound, not all have found a significant influence of moderate ethanol (B145695) intake the preceding evening or of CYP2E1 genotype on the metabolic ratio. nih.govnih.gov However, other research indicates that genetic variants in the CYP2E1 coding region can affect enzyme function and this compound 6-hydroxylation activity. peerj.com For example, certain single nucleotide polymorphism (SNP) variants have shown significantly reduced or increased enzyme activity compared to the wild-type CYP2E1. peerj.com
Effects of Ethanol Consumption on CYP2E1 Activity and this compound Pharmacokinetics
Ethanol consumption is known to influence CYP2E1 activity. Regular ethanol consumption can induce CYP2E1 over a period of two to three weeks, leading to increased conversion of this compound to 6-hydroxythis compound and a higher metabolic ratio. biorxiv.orgbiorxiv.orgresearchgate.net After ethanol withdrawal, CYP2E1 levels typically return to baseline within one week. biorxiv.orgbiorxiv.orgresearchgate.net Studies have shown that liver microsomes from alcoholics can have higher CYP2E1 protein levels compared to non-drinkers or non-active drinkers. biorxiv.org Pharmacokinetic studies have also found increased CYP2E1-mediated metabolism of this compound in alcoholics. biorxiv.org However, some studies investigating the effect of moderate ethanol intake the preceding evening did not find a significant influence on the this compound metabolic ratio. nih.govnih.gov
Influence of Liver Impairment on CYP2E1 Activity
Liver impairment can have an impact on CYP2E1 activity and, consequently, on this compound pharmacokinetics. biorxiv.orgbiorxiv.orgresearchgate.net Liver impairment can result in reduced liver function via CYP2E1. biorxiv.orgbiorxiv.orgresearchgate.net In individuals with alcoholic liver disease, CYP2E1 activity can decrease with increasing severity of the disease in non-induced patients. researchgate.net CYP2E1-mediated drug metabolism is significantly impaired in severe alcoholic liver disease. researchgate.net Studies in obese patients with non-alcoholic fatty liver disease (NAFLD) have shown that liver content of CYP2E1 and this compound hydroxylation were significantly higher than controls and correlated positively with the severity of liver damage. capes.gov.br
Influence of Other Xenobiotics on this compound Pharmacokinetics
The metabolism of this compound by CYP2E1 makes it susceptible to interactions with other xenobiotics that are either inhibitors or inducers of this enzyme. researchgate.netplos.org The activities of CYP enzymes, including CYP2E1, can be increased or decreased by many drugs, which is a primary reason for drug-drug interactions and potential drug-induced toxicity. plos.org While the search results provided some examples of potential interactions with various substances listed in DrugBank drugbank.com, specific detailed research findings on the influence of a wide range of other xenobiotics on this compound pharmacokinetics, beyond ethanol and some mentioned in the context of CYP2E1 activity (like 1-aminobenzotriazole (B112013) tandfonline.com or baicalin (B1667713) plos.org), were not extensively detailed in the provided snippets. However, the principle of interaction with CYP2E1 inhibitors and inducers is established. researchgate.netplos.org
Data Tables
Based on the search results, here are some data points that can be presented in tables:
Table 1: Intra- and Inter-individual Variability in this compound Metabolic Ratio
| Variability Type | Time Interval | Variability (%) | Source |
| Intra-individual | Long-term (yearly) | 30 | nih.govnih.gov |
| Intra-individual | Short-term (weekly) | 28 | nih.govnih.gov |
| Inter-individual | Long-term (yearly) | 63 | nih.govnih.gov |
| Inter-individual | Short-term (weekly) | 54 | nih.govnih.gov |
Note: These values were reported in a study investigating the robustness of this compound as an in vivo measure of CYP2E1 activity. nih.govnih.gov
Table 2: Impact of Ethanol Consumption on this compound Metabolic Ratio
| Subject Group | Metabolic Ratio (Mean ± SD) | Significance (vs. healthy controls) | Source |
| Healthy controls | 0.50 ± 0.28 | - | researchgate.net |
| Actively drinking alcohol abusers (ethanol-induced) | 1.19 ± 0.84 | p < 0.0001 | researchgate.net |
| Abstaining alcohol abusers (non-induced) | 0.44 ± 0.45 | Not specified in snippet | researchgate.net |
| Abstaining with severe alcoholic liver disease | 0.19 ± 0.10 | p < 0.01 | researchgate.net |
| Abstaining with minor alcoholic liver disease | 0.67 ± 0.60 | p < 0.01 | researchgate.net |
| Abstaining with more pronounced alcoholic liver disease | 0.53 ± 0.31 | p < 0.01 | researchgate.net |
Note: Metabolic ratio is 6-hydroxythis compound/chlorzoxazone in plasma 2 hours after a 500 mg dose. researchgate.net
Analytical Methodologies for Chlorzoxazone and Its Metabolites
Chromatographic Techniques
Chromatographic techniques are widely employed for the separation, identification, and quantification of chlorzoxazone and its metabolites in various matrices, such as pharmaceutical formulations and biological fluids. tsijournals.comresearchgate.nettandfonline.comnih.govresearchgate.netresearchgate.netactapharmsci.comresearchgate.netresearchgate.netgavinpublishers.comaustinpublishinggroup.comnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a prominent technique for the analysis of this compound, often coupled with UV/VIS detection. nih.govactapharmsci.comnih.gov HPLC methods have been developed for the determination of this compound alone or in combination with other drugs in bulk and pharmaceutical formulations. tsijournals.comactapharmsci.comrjptonline.orgajpaonline.com These methods emphasize simplicity, rapidness, precision, and accuracy. actapharmsci.comrjptonline.org
Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase HPLC (RP-HPLC) is a common mode used for the analysis of this compound and its metabolites. This technique utilizes a stationary phase that is less polar than the mobile phase. RP-HPLC methods have been developed for the simultaneous estimation of this compound with other active pharmaceutical ingredients like aceclofenac (B1665411) and paracetamol, or tramadol (B15222) HCl. tsijournals.comrjptonline.org
Typical parameters for RP-HPLC methods include the use of C8 or C18 columns. actapharmsci.comresearchgate.netrjptonline.org Mobile phases often consist of mixtures of acetonitrile (B52724) and water or buffer solutions, with variations in ratio and pH to achieve optimal separation. tsijournals.comresearchgate.nettandfonline.comnih.govactapharmsci.comresearchgate.netnih.govrjptonline.org UV detection is frequently used, with common wavelengths around 230 nm, 280 nm, or 287 nm. researchgate.netnih.govactapharmsci.comnih.govrjptonline.org
Research findings demonstrate good linearity, accuracy, and precision for RP-HPLC methods applied to this compound analysis. For instance, a method for simultaneous estimation of aceclofenac, paracetamol, and this compound showed linearity in the range of 1-50 µg/ml for this compound, with accuracy between 98-102% and RSD less than 2%. rjptonline.org Another RP-HPLC method for tramadol HCl and this compound in tablet formulations exhibited linearity in the range of 125.00 μg/mL-225.00 μg/mL for this compound, with correlation coefficients greater than 0.998. tsijournals.com
Table 1: Examples of RP-HPLC Parameters for this compound Analysis
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Ref. |
| Aceclofenac, Paracetamol, this compound | RP-C8 | Acetonitrile:Double distilled water (60:40) | 1.0 | 230 | 1-50 µg/ml (this compound) | rjptonline.org |
| Paracetamol, this compound, Diclofenac (B195802) Sodium | Reversed phase C8 | Acetonitrile:0.05 M ammonium (B1175870) dihydrogen ortho phosphate (B84403) (60:40), pH 4.06 | 1.5 | 280 | 20-100 µg/ml (this compound) | actapharmsci.com |
| Tramadol HCl, this compound | Promosil C18 | Acetonitrile:0.1% Trifluroacetic acid in water (60:40) | 1.0 | 275 | 125-225 µg/mL (this compound) | tsijournals.com |
| This compound, 6-hydroxythis compound (B195315) | Alltima C18 | Acetonitrile:0.5% acetic acid | Not specified | 287 | 0.5-20 µg/ml | researchgate.net |
| This compound, 6-hydroxythis compound | Octadecylsilane | Acetonitrile:aqueous 0.05 M sodium dihydrogen phosphate (30:70), pH 4.4 | 1.0 | 280 (serum), 295 (urine) | 0.5-50 µg/mL (serum), 5-100 µg/mL (urine) | tandfonline.com |
Normal-Phase HPTLC
While the outline places Normal-Phase HPTLC under the HPLC section, it is a distinct chromatographic technique. Normal-Phase HPTLC has been explored for the analysis of compounds like paracetamol and diclofenac. rjptonline.org In Normal Phase chromatography, the stationary phase is polar, and the mobile phase is non-polar. Although the search results specifically mention Normal-Phase HPTLC for other compounds, HPTLC in general has been applied to this compound analysis, often using silica (B1680970) gel as the stationary phase, which is characteristic of normal phase. researchgate.netresearchgate.netgavinpublishers.comaustinpublishinggroup.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the determination of this compound and its metabolites, particularly in biological matrices like plasma and urine. researchgate.netgoogle.comresearchgate.neteuropa.euajpaonline.comresearchgate.netmagtechjournal.comptfarm.pl This method combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry.
LC-MS/MS methods offer high sensitivity, which is crucial for quantifying analytes present at low concentrations in biological samples. google.com Sample preparation often involves protein precipitation or liquid-liquid extraction. researchgate.netgoogle.comresearchgate.netresearchgate.net Chromatographic separation is typically performed on reversed-phase columns, such as C18. researchgate.netresearchgate.netresearchgate.netmagtechjournal.com The mobile phase usually consists of a mixture of organic solvents (e.g., acetonitrile) and aqueous buffers or acidic solutions. researchgate.netresearchgate.netmagtechjournal.comptfarm.pl
Detection is carried out using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.netresearchgate.netptfarm.pl Specific ion transitions are monitored for this compound and its metabolites. For example, ion transitions at m/z 168.0→132.1 for this compound and m/z 184.4, 186.2 for 6-hydroxythis compound have been used. researchgate.netmagtechjournal.com Internal standards are commonly used for accurate quantification. google.comresearchgate.netresearchgate.net
LC-MS/MS methods for this compound and its metabolites have demonstrated good linearity, accuracy, and precision over a wide range of concentrations. google.comresearchgate.netresearchgate.netmagtechjournal.com These methods are suitable for pharmacokinetic studies and bioequivalence trials. google.comresearchgate.netmagtechjournal.com
Table 2: Examples of LC-MS/MS Parameters for this compound Analysis
| Analyte(s) | Column | Mobile Phase | Ion Mode | MRM Transitions (m/z) | Linearity Range | Ref. |
| This compound | Not specified | Not specified | Positive | 167.5→131.6 (this compound) | 10.0–2,000 ng/mL | researchgate.net |
| This compound, Metabolite | Thermo C18 | Acetonitrile:30 mmol·mL⁻¹ ammonium acetate (B1210297) solution | Negative | 168.3, 170.2 (CZX), 184.4, 186.2 (HCZX) | 25–10,000 μg/L (CZX), 10–3,000 μg/L (HCZX) | magtechjournal.com |
| This compound | Shimadzu VP-ODS C18 | Gradient mobile phase (acetonitrile and aqueous buffer/acidic solution) | Negative | 168.0→132.1 (this compound) | 0.2-20 μg/mL | researchgate.net |
| 6-hydroxythis compound | Kinetex | Acetonitrile and water with 0.1% formic acid (gradient) | Negative | Not specified | 25-2000 ng/mL | ptfarm.pl |
Gas Chromatography with Mass Spectrometry (GC-MS)
Gas Chromatography with Mass Spectrometry (GC-MS) is another technique that can be applied to the analysis of this compound. hmdb.canih.govcaymanchem.com GC-MS is suitable for volatile and thermally stable compounds. In GC-MS, the sample is first separated by gas chromatography, and the eluting compounds are then detected and identified by mass spectrometry.
GC-MS has been used for the identification of this compound. hmdb.canih.gov The mass spectrum of this compound shows characteristic ions that aid in its identification. hmdb.canih.govnih.gov Studies have explored the use of different carrier gases, such as helium and hydrogen, in GC-MS analysis of compounds including this compound. nih.gov While GC-MS can be used for analysis, LC-MS/MS is often preferred for the analysis of this compound and its metabolites in biological fluids due to the polarity of the metabolite 6-hydroxythis compound.
Table 3: Characteristic GC-MS Ions for this compound
| m/z | Relative Abundance (%) |
| 169 | 99.99 |
| 113 | 55.40 |
| 171 | 31.40 |
| 51 | 20.40 |
| 44 | 17.90 |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique used for the separation and quantification of this compound, often in pharmaceutical formulations. researchgate.netresearchgate.netgavinpublishers.comaustinpublishinggroup.comafricaresearchconnects.comajrconline.org HPTLC offers advantages such as simplicity, rapidity, and the ability to analyze multiple samples simultaneously. gavinpublishers.com
HPTLC methods for this compound typically utilize precoated silica gel plates as the stationary phase. researchgate.netresearchgate.netgavinpublishers.comajrconline.org Various mobile phases, often mixtures of organic solvents like chloroform (B151607), methanol, ethyl acetate, hexane, and ammonia, are used to achieve optimal separation. researchgate.netresearchgate.netgavinpublishers.comaustinpublishinggroup.comafricaresearchconnects.comajrconline.org Detection is commonly performed by densitometry at a specific wavelength, such as 254 nm or 282 nm. researchgate.netresearchgate.netgavinpublishers.comaustinpublishinggroup.comajrconline.org
HPTLC methods have been developed and validated for the simultaneous estimation of this compound with other drugs like paracetamol and diclofenac sodium. researchgate.netresearchgate.netajrconline.org These methods have demonstrated good linearity, accuracy, precision, and specificity. researchgate.netresearchgate.netgavinpublishers.comaustinpublishinggroup.comafricaresearchconnects.comajrconline.org
Table 4: Examples of HPTLC Parameters for this compound Analysis
| Analyte(s) | Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Rf Value (this compound) | Linearity Range | Ref. |
| Paracetamol, Diclofenac Sodium, this compound | Silica gel 60 F₂₅₄ | Chloroform:Methanol:Ammonia (20:5:0.2) | 254 | 0.68 | 1000-5000 ng/spot | researchgate.netajrconline.org |
| Paracetamol, Diclofenac Potassium, this compound | Silica gel G 60 F₂₅₄ | Toluene:Ethyl acetate (55:45) | 271 | 0.74 | 500-1750 ng/band | researchgate.net |
| This compound, Paracetamol, Famotidine, Diclofenac Potassium | Silica gel 60F₂₅₄ | Chloroform:methanol:ethyl acetate:hexane:ammonia (10:2.5:1.5:1:0.1) | 282 | 0.74 | 250-1500 ng/spot | gavinpublishers.comaustinpublishinggroup.com |
Capillary Liquid Chromatography
Capillary Liquid Chromatography (Capillary LC) is a miniaturized liquid chromatography technique that employs columns with smaller internal diameters (less than 500 μm) and lower flow rates (less than 10 μL/min) compared to standard HPLC. oup.comoup.com This miniaturization can lead to increased detection sensitivity due to reduced sample dilution. oup.com
A reversed-phase capillary liquid chromatography method utilizing a home-made capillary column packed with porous cross-linked hexyl polymethacrylate (B1205211) monolithic stationary phase has been developed for the simultaneous determination of this compound and paracetamol in combined pharmaceutical formulations. oup.comoup.comnih.gov The separation of these compounds was achieved efficiently. oup.comnih.gov Detection was performed using a 3-nL nano-UV cell set at a wavelength of 270 nm. oup.comnih.gov The optimized mobile phase consisted of a 40:60 ratio of 1% aqueous formic acid solution and acetonitrile, with a flow rate of 1.0 μL/min. oup.comnih.gov Using a 4.0 nL injection volume and a column temperature of 50°C, this compound and paracetamol were separated in approximately 6.5 minutes with a chromatographic resolution of 2.37. oup.comnih.gov This method has been validated and found applicable for quality control and routine analysis of these drugs in combination. oup.comnih.gov
Spectrophotometric Methods
Spectrophotometric methods are widely used for the quantitative analysis of various analytes, relying on the relationship between a substance's concentration and its light absorbance. ijraps.in Several spectrophotometric techniques have been applied for the determination of this compound, often in combination with other drugs due to their presence in co-formulations. rjptonline.orgijraps.inmdpi.comijraps.incore.ac.ukekb.egijtsrd.comresearchgate.netijpsonline.comresearchgate.netijariit.comtsijournals.comxml-journal.net
UV-Visible Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry is a commonly employed method for the analysis of this compound. rjptonline.orgijpsonline.comijariit.comresearchgate.netrjptonline.orgajpaonline.com this compound exhibits UV absorbance, which can be measured for its quantification. core.ac.ukresearchgate.net The specific wavelengths of maximum absorbance (λ-max) for this compound can vary depending on the solvent or medium used. For instance, in 0.1 N sodium hydroxide (B78521), this compound has absorbance maxima at 243 nm and 288 nm. researchgate.net In other studies, a wavelength of 244 nm has been reported as a λ-max for this compound in 0.1 N NaOH. rjptonline.orgsphinxsai.com Another study using different solvents found the greatest absorption at 243 nm. rjptonline.orgrjptonline.org
UV-Vis spectrophotometry has been used for the simultaneous estimation of this compound with other drugs like paracetamol ijraps.inmdpi.comijraps.incore.ac.ukresearchgate.net, diclofenac sodium rjptonline.orgsphinxsai.com, nimesulide (B1678887) ijtsrd.comresearchgate.net, and tramadol ijariit.com. While simple UV-Vis spectrophotometry can be used, it may not be selective enough for mixtures with overlapping spectra, necessitating the use of more advanced spectrophotometric or chromatographic techniques. researchgate.netrjptonline.org
Studies have demonstrated the linearity of this compound absorbance with concentration within specific ranges when using UV-Vis spectrophotometry. For example, linearity was observed in the range of 4-22 μg/ml in 0.1 N NaOH when determined by the Q-absorbance ratio method rjptonline.orgsphinxsai.com, and in the range of 4–20 µg/mL using graphical and dual wavelength methods ijraps.inijraps.in. Another method reported a linear range of 2-40 μg/ml in 0.1N sodium hydroxide researchgate.net.
Data on linearity from a multi-wavelength spectrophotometric method for this compound and paracetamol is presented below:
| λ (nm) | This compound (2 – 16 µg/ml) Slope | This compound (2 – 16 µg/ml) Intercept | This compound (2 – 16 µg/ml) r² |
| 230 | 0.036 | -0.034 | 0.9972 |
| 240 | 0.0576 | -0.021 | 0.9998 |
| 250 | 0.04964 | -0.014 | 1.0000 |
| 260 | 0.0084 | -0.001 | 0.9856 |
| 270 | 0.01504 | -0.018 | 0.9991 |
| 280 | 0.03384 | -0.014 | 0.9997 |
| 290 | 0.04412 | -0.011 | 0.9995 |
| 300 | 0.01816 | -0.011 | 0.9998 |
| core.ac.uk |
Graphical Spectrophotometric Methods
Graphical spectrophotometric methods involve utilizing absorbance data collected at multiple wavelengths to generate linear plots, which are then used to determine analyte concentrations. ijraps.inijraps.in One such method for the simultaneous determination of this compound and paracetamol in tablets involved measuring absorbance at wavelengths such as 240, 260, 280, and 300 nm. ijraps.inijraps.in The ratio of the mixture's absorbance to the slope at each wavelength for each analyte is calculated and plotted against the ratio of the analytes' slopes obtained from linearity studies. ijraps.in The slope and intercept of the resulting straight line are then used to determine the concentrations of the analytes. ijraps.in This approach allows for direct analysis without prior separation and has shown good accuracy and precision. ijraps.inijraps.in
Dual Wavelength Spectrophotometry
Dual wavelength spectrophotometry is a technique based on selecting two wavelengths for each analyte in a mixture such that the absorbance difference for the other component is zero at these wavelengths. ijraps.inijraps.in This method enables the determination of one component's concentration without interference from the other. ijraps.inijraps.in For the simultaneous determination of this compound and paracetamol, specific wavelength pairs have been chosen. For this compound determination, wavelengths where paracetamol shows equal absorbance are selected, such as 224.5 nm and 264 nm. ijraps.inijraps.in Conversely, for paracetamol determination, wavelengths where this compound has zero absorbance difference are chosen, such as 234.5 nm and 273.5 nm. ijraps.inijraps.in The concentrations are then determined from the regression equation of the absorbance differences versus concentration obtained during linearity studies. ijraps.in This method has been reported to adhere to Beer-Lambert's law within a concentration range of 4–20 µg/mL for both drugs and has demonstrated good accuracy and precision. ijraps.inijraps.inekb.eg Another dual wavelength method for this compound and diclofenac potassium used wavelengths 259 nm and 294 nm for this compound. ekb.eg
Q-absorbance Ratio Method
The Q-absorbance ratio method, also known as the isoabsorptive point method, is a spectrophotometric technique used for the simultaneous determination of two components in a mixture. rjptonline.orgsphinxsai.comnih.gov This method utilizes the ratio of absorbances at two selected wavelengths: one being the isoabsorptive point (where both components have the same absorbance) and the other being the λ-max of one of the components. rjptonline.orgsphinxsai.com For the simultaneous determination of this compound and diclofenac sodium, an isoabsorptive point has been found at 281 nm in 0.1 N NaOH. rjptonline.orgsphinxsai.com The λ-max of this compound at 244 nm in the same solvent is used as the second wavelength. rjptonline.orgsphinxsai.com The concentrations of the drugs are determined using the ratio of absorbances at these two wavelengths. rjptonline.orgsphinxsai.com This method has been successfully applied to synthetic mixtures and pharmaceutical dosage forms, showing linearity in the concentration range of 4-22 μg/ml for both drugs. rjptonline.orgsphinxsai.com The method's suitability has been validated statistically and through recovery studies. rjptonline.orgsphinxsai.com The Q-absorbance ratio technique, along with "Q curve" analysis, has also been reported for the simultaneous determination of this compound and acetaminophen (B1664979), providing accurate and reproducible results without preliminary separation. researchgate.netnih.gov
Electrochemical Methods
Electrochemical methods, particularly voltammetric techniques like cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV), offer advantages such as selectivity, rapid response, high sensitivity, and low cost for the determination of organic molecules, including drugs. mdpi.comscispace.comacs.orgresearchgate.net
The electrochemical behavior of this compound has been investigated using these techniques. Studies using cyclic voltammetry at a glassy carbon electrode at physiological pH 7.0 have shown an irreversible anodic peak for this compound, indicating an oxidation process. acs.org The oxidation potential can shift with pH, suggesting the involvement of protons in the electrode reaction. scispace.com
Differential pulse voltammetry has also been applied for the determination of this compound using a carbon paste electrode. scispace.comresearchgate.net The electrochemical oxidation of this compound at this electrode in Britton-Robinson buffer at pH 6.50 was found to be irreversible and primarily diffusion-controlled. scispace.comresearchgate.net The oxidation peak current was found to be dependent on factors such as pH, concentration, and pulse amplitude. scispace.com
Square wave voltammetry has demonstrated good linearity for the determination of this compound within specific concentration ranges. mdpi.comacs.orgresearchgate.net For instance, linearity was observed in the range of 8.0 × 10⁻⁷ to 1.0 × 10⁻⁵ M with a detection limit of 4.41 × 10⁻⁸ M using a glassy carbon electrode. acs.org Another study using a gold electrode reported a linear range of 5.0 x 10⁻⁶ to 1.0 x 10⁻⁴ M with a detection limit of 0.45 x 10⁻⁷ M. researchgate.net Electrochemical methods have been successfully applied for the determination of this compound in pharmaceutical samples and biological fluids like human plasma and urine. scispace.comacs.orgresearchgate.net
Electrochemical techniques have also been used to study the metabolite of this compound, 6-hydroxythis compound. mdpi.com Cyclic voltammetry studies have shown oxidation peaks for both this compound and 6-hydroxythis compound. mdpi.com Square-wave voltammetry can be used to quantify 6-hydroxythis compound by monitoring its electrochemical oxidation peak, even in the presence of this compound. mdpi.com
Square Wave Voltammetry (SWV)
Square Wave Voltammetry (SWV) has been explored for the electroanalytical determination of this compound. The voltammetric behavior of this compound at a gold electrode has been investigated using techniques including cyclic, linear sweep, and square wave voltammetry. researchgate.nettandfonline.com The dependence of the current on pH, concentration, and scan rate has been studied to optimize experimental conditions for its determination. researchgate.nettandfonline.com An anodic peak is observed and characterized, indicating a diffusion-controlled process. researchgate.nettandfonline.com The number of electrons transferred during the oxidation process has been calculated, and a plausible oxidation mechanism has been proposed. researchgate.nettandfonline.com
SWV has demonstrated good linearity for this compound within specific concentration ranges. For instance, a linear range of 5.0 x 10⁻⁶ to 1.0 x 10⁻⁴ M has been reported with a detection limit of 0.45 x 10⁻⁷ M, showing good selectivity and sensitivity. researchgate.nettandfonline.com Another study using square wave voltammetry reported a linear range of 8.0 x 10⁻⁷ to 1.0 x 10⁻⁵ M with a limit of detection of 4.41 x 10⁻⁸ M. rjptonline.orgresearchgate.net SWV has also been used to quantify the metabolite 6-hydroxythis compound by monitoring its electrochemical oxidation peak in the presence of this compound. mdpi.com The peak oxidation of the hydroxyphenyl group of 6-hydroxythis compound was detected in the potential range around 0.2 V using SWV. mdpi.com
Method Validation and Application
Analytical methods developed for this compound undergo rigorous validation to ensure their reliability, accuracy, and suitability for their intended purpose. Validation parameters typically assessed include linearity, accuracy, precision, selectivity, sensitivity, and stability. These validated methods are then applied to analyze this compound in various matrices, including pharmaceutical formulations and biological fluids, and are utilized in studies such as bioequivalence trials and therapeutic drug monitoring.
Validation Parameters (Linearity, Accuracy, Precision, Selectivity, Sensitivity, Stability)
Method validation for this compound analysis typically follows guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). ajpaonline.comresearchgate.netgavinpublishers.comscilit.com
Linearity: Linearity is assessed by establishing calibration curves over a defined concentration range, demonstrating a proportional relationship between the analyte concentration and the detector response. Various methods show good linearity with correlation coefficients (r or r²) typically close to or exceeding 0.999. ajpaonline.comresearchgate.netgavinpublishers.comscilit.comscholarsresearchlibrary.comresearchgate.netdntb.gov.uanih.gov For example, an LC-MS/MS method showed linearity for this compound in plasma over a range of 0.2-20 μg/mL with r ≥ 0.995. researchgate.netdntb.gov.uanih.gov An HPLC-PDA method demonstrated linearity in the range of 125-375 µg/ml for this compound in bulk and tablet formulations with correlation coefficients near 0.999. scholarsresearchlibrary.com HPTLC methods have shown linearity in ranges like 250-1500 ng/band or ng/spot for this compound. researchgate.netgavinpublishers.com
Accuracy: Accuracy is evaluated by determining the closeness of measured values to the true concentration. This is often assessed through recovery studies where known amounts of the analyte are added to blank matrices or pre-analyzed samples. Mean impurity recovery ranging from 95.5% to 105.2% has been reported for a stability-indicating LC method. researchgate.netscilit.com Recovery values demonstrating the accuracy of methods in the desired range have been reported for HPTLC methods. gavinpublishers.com HPLC methods have shown accuracy with recovery percentages typically between 98% and 102% or within a few percentage points of 100%. researchgate.netscholarsresearchlibrary.comresearchgate.netdntb.gov.uanih.govsphinxsai.com
Precision: Precision assesses the repeatability and intermediate precision (intra-day and inter-day variability) of the method. It is usually expressed as relative standard deviation (RSD). RSD values less than 2% are commonly achieved for validated methods, indicating good precision. ajpaonline.comresearchgate.netgavinpublishers.comscholarsresearchlibrary.com Intra-day and inter-day RSDs were found to be less than 15% for an HPLC-ESI-MS/MS method for this compound and its metabolite in human plasma. researchgate.net LC-MS/MS methods have reported intra-day and inter-day precisions better than 5.1% and 6.8%, respectively. researchgate.net
Selectivity/Specificity: Selectivity ensures that the method can accurately measure the analyte in the presence of other components in the sample matrix, such as excipients in formulations or endogenous substances in biological fluids, as well as potential degradation products or metabolites. ajpaonline.comresearchgate.netgavinpublishers.comscilit.com Methods are developed to ensure no interfering peaks are observed at the retention time or detection wavelength of this compound. gavinpublishers.com
Sensitivity: Sensitivity is determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). These represent the lowest concentration of the analyte that can be detected and quantified reliably, respectively. LOD and LOQ values vary depending on the analytical technique and matrix. For SWV, LODs as low as 4.41 x 10⁻⁸ M and 0.45 x 10⁻⁷ M have been reported. researchgate.nettandfonline.comrjptonline.orgresearchgate.net For HPLC methods, LODs and LOQs in the µg/mL or ng/mL range are common. researchgate.netresearchgate.netactapharmsci.com A fluorometric method reported a minimum detectability of 27 ng/ml in chloroform and 60 ng/ml in plasma. nih.gov
Stability: Stability testing ensures that the analyte remains stable under the conditions of sample preparation, storage, and analysis. Stability-indicating methods are developed to detect and quantify potential degradation products. researchgate.netscilit.com Stress conditions such as acid, base, oxidation, heat, and photolysis are used to assess the stability of this compound in pharmaceutical dosage forms. researchgate.netscilit.com
Application in Pharmaceutical Formulations
Validated analytical methods are widely applied for the determination of this compound in various pharmaceutical formulations, primarily tablets. researchgate.nettandfonline.comgavinpublishers.comscholarsresearchlibrary.comsphinxsai.comactapharmsci.comnih.govsigmaaldrich.comrsc.orgnih.gov These methods are essential for quality control, ensuring the correct amount of active pharmaceutical ingredient is present and monitoring for impurities or degradation products. researchgate.nettandfonline.comsigmaaldrich.com Techniques used include HPLC scholarsresearchlibrary.comsphinxsai.comactapharmsci.com, HPTLC gavinpublishers.com, spectrophotometry sigmaaldrich.com, fluorescence spectroscopy sigmaaldrich.com, spectrofluorimetry rsc.orgnih.gov, and voltammetry researchgate.nettandfonline.com. For instance, a spectrofluorimetric method based on fluorescence quenching of silver nanoparticles has been developed and validated for the assay of this compound in commercial or laboratory prepared tablets. rsc.org A simple LC method has been developed and validated for estimating this compound in tablet dosage forms. researchgate.net
Application in Biological Fluids (Plasma, Urine)
Analysis of this compound and its metabolites in biological fluids like plasma, serum, and urine is crucial for pharmacokinetic studies, understanding drug metabolism, and clinical monitoring. researchgate.nettandfonline.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.govrsc.orgresearchgate.netrjptonline.orgoup.com Various sensitive methods have been developed for this purpose. LC-MS/MS is a commonly used technique due to its sensitivity and specificity for analyzing this compound in human plasma. researchgate.netdntb.gov.uanih.govresearchgate.net Sample preparation often involves protein precipitation or solid-phase extraction. researchgate.netdntb.gov.uanih.govrjptonline.orgoup.com HPLC methods with UV detection are also used for the determination of this compound and its major metabolite, 6-hydroxythis compound, in plasma and urine. researchgate.netresearchgate.netrjptonline.org Fluorometric methods have been developed based on the intrinsic fluorescence of this compound, allowing its determination in spiked plasma and urine samples. nih.gov Voltammetric methods have also been applied for the detection of this compound in urine as a real sample. researchgate.nettandfonline.com These methods are capable of determining this compound even in the presence of its major metabolite and other co-administered drugs like acetaminophen. nih.gov
Bioequivalence Studies
Bioequivalence studies compare the bioavailability of different formulations of a drug. Validated analytical methods are essential for quantifying this compound concentrations in biological fluids collected during these studies. LC-MS/MS methods are frequently employed in bioequivalence studies for this compound due to their sensitivity and ability to handle complex biological matrices. researchgate.netdntb.gov.uanih.govresearchgate.netmpa.se These studies assess pharmacokinetic parameters such as Cmax, AUC₀-t, and AUC₀-∞ to determine if the test formulation is bioequivalent to a reference product. mpa.seresearchgate.netmpa.se HPLC methods have also been used in bioequivalence studies. researchgate.netmpa.se Bioequivalence studies have been conducted comparing different this compound tablet formulations. mpa.seresearchgate.netmpa.se
Preclinical and Clinical Research on Chlorzoxazone
Efficacy and Pharmacodynamics in Musculoskeletal Conditions
Chlorzoxazone's therapeutic value is primarily recognized in its role as an adjunct to rest, physical therapy, and other measures for managing discomfort from acute, painful musculoskeletal issues. drugbank.comrxlist.comdrugs.com Its mode of action is not on the skeletal muscles directly but is related to its effects on the central nervous system. rxlist.comnih.gov
The fundamental therapeutic effect of this compound is the reduction of skeletal muscle spasms. drugbank.compatsnap.commims.com It achieves this by acting on the spinal cord and subcortical areas of the brain to depress polysynaptic reflexes involved in muscle spasms. patsnap.commims.comwikipedia.org This inhibition of nerve impulses helps to relax overactive and tense muscles, directly addressing the source of the spasm. patsnap.comnbinno.comnbinno.com By dampening these reflexes, this compound effectively helps to relax skeletal muscles. patsnap.com The drug is considered a valuable tool for patients experiencing involuntary muscle contractions as part of an acute musculoskeletal condition. nbinno.com
A direct clinical result of the reduction in muscle spasm and pain is an increase in the mobility of the affected muscles. drugbank.commims.com By alleviating the underlying muscle tension and spasm, this compound helps restore a greater range of motion to individuals suffering from conditions like sprains, strains, or back pain. drugbank.compatsnap.com This improvement in mobility is a key component of the recovery process, often facilitating more effective participation in physical therapy. nbinno.comdrugs.com
The comparative efficacy of this compound against other skeletal muscle relaxants has been the subject of various clinical investigations, though systematic reviews have noted that high-quality evidence is often limited. nih.govaafp.org
One fair-quality study comparing tizanidine (B1208945) with this compound for back spasms found no significant difference in outcomes between the two agents. aafp.org Similarly, a randomized clinical trial evaluating four muscle relaxants for myofascial pain associated with temporomandibular disorders found no significant differences in outcomes among the groups, including the one receiving this compound. researchgate.net
More recent comparative studies have yielded specific data:
Versus Metaxalone (B1676338): A 2023 study directly compared the efficacy of metaxalone and this compound in treating musculoskeletal pain. The results indicated that while both drugs were effective, metaxalone showed a marginally superior efficacy in pain relief and functional improvement. makhillpublications.co
| Drug | Pre-Treatment Pain Score (Avg.) | Post-Treatment Pain Score (Avg.) | Mean Pain Score Reduction | Patients Reporting Improved Daily Functions |
| Metaxalone | 8.8 | 2.0 | 6.8 | 92% |
| This compound | 8.4 | 2.5 | 5.9 | 78% |
Versus Thiocolchicoside (B1682803): Multiple studies have compared this compound with thiocolchicoside. A 2019 study found no statistically significant difference in pain relief and muscle spasm reduction between a fixed-dose combination containing this compound and one containing thiocolchicoside, though it noted a better safety profile for the thiocolchicoside combination. wjpmr.com A 2023 randomized study concluded that thiocolchicoside and this compound are equally effective and safe in managing acute musculoskeletal pain, with no statistically significant difference in pain intensity reduction after seven days of treatment. researchgate.netajmsjournal.info
| Drug | Baseline Pain Intensity (VAS, Mean) | Day 7 Pain Intensity (VAS, Mean) | Percentage Reduction in Pain Intensity (Mean) |
| Thiocolchicoside | 7.2 | 2.9 | 59.7% |
| This compound | 7.1 | 3.1 | 56.3% |
Neuropharmacological Investigations
The primary mechanism of this compound is rooted in its neuropharmacological effects on the central nervous system (CNS). patsnap.compatsnap.com
This compound is a CNS depressant with sedative and skeletal muscle relaxant properties. mims.comdrugs.com Its therapeutic benefits are not derived from a direct action on muscle fibers but from a general depression of the central nervous system. wikipedia.orgmhmedical.com The drug is thought to act on GABAA and GABAB receptors and, to some extent, voltage-gated calcium channels. wikipedia.org Some research suggests it may facilitate the action of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter that reduces neuronal excitability throughout the nervous system. patsnap.compatsnap.com By enhancing these inhibitory processes, this compound can decrease the transmission of nerve impulses contributing to muscle tension and spasms. patsnap.com This CNS depression is the only currently accepted aspect explaining its medical benefits, though elucidation of the exact mechanism is ongoing. wikipedia.org
Potential for Neuroprotection
This compound (CZ), a drug approved by the FDA, has demonstrated anti-inflammatory properties. nih.gov Recent research has explored its potential therapeutic role in neurodegenerative conditions like Alzheimer's disease (AD), a brain disorder linked to the buildup of amyloid beta (Aβ) and neuroinflammation. nih.govresearchgate.net Studies in both in vitro and in vivo models have shown that this compound can provide neuroprotection by mitigating neuroinflammation and neurodegeneration. nih.govresearchgate.net
In preclinical studies using models that mimic Alzheimer's disease, this compound has been shown to effectively reduce neuroinflammation. nih.gov Research indicates that neuroinflammation induced by Aβ in primary cortical neurons can be significantly attenuated by pre-treatment with this compound. nih.govresearchgate.net This suggests a direct effect on the inflammatory pathways that contribute to the pathology of Alzheimer's disease. nih.gov The administration of this compound in APP/PS1 mice, an animal model for AD, led to improvements in cognitive deficits, further supporting its role in counteracting the disease's inflammatory aspects. nih.govresearchgate.net
Glial cells, including microglia and astrocytes, play a central role in neuroinflammation. nih.gov Studies have found that this compound can inhibit the activation of these cells. nih.govresearchgate.net In in vitro experiments, Aβ was shown to cause p65 nuclear translocation in primary microglial cells and astrocytes, a key step in the inflammatory response; however, treatment with this compound restrained this process. nih.govresearchgate.net Furthermore, in an in vivo study using APP/PS1 mice with Alzheimer's disease, this compound administration effectively blocked hippocampal glial activation. nih.govresearchgate.net This inhibition of glial activation is a key mechanism behind this compound's neuroprotective effects. nih.gov
The accumulation of amyloid beta (Aβ) plaques is a primary hallmark of Alzheimer's disease. nih.gov Preclinical studies have shown that this compound can interfere with this process. nih.gov In glial cells treated with this compound, Aβ deposition was markedly reduced. nih.govresearchgate.net Consistent with these in vitro findings, Aβ accumulation in the brains of this compound-treated AD mice was also significantly decreased. nih.govresearchgate.net
The combination of neuroinflammation and Aβ deposition ultimately leads to neuronal death and cognitive decline in Alzheimer's disease. mdpi.com Research demonstrates that this compound can protect against this neurodegeneration. nih.gov In primary cortical neurons, glial activation and the associated pro-inflammatory state induced by Aβ led to evident neurodegeneration, which was effectively attenuated by this compound pre-treatment. nih.govresearchgate.net Moreover, in vivo studies showed that neuron death in the hippocampus of APP/PS1 mice with AD was inhibited by the administration of this compound. nih.govresearchgate.net
Table 1: Summary of Neuroprotective Effects of this compound in Alzheimer's Disease Models
| Effect | Model System | Key Research Finding | Outcome |
|---|---|---|---|
| Attenuation of Neuroinflammation | In vitro (Primary Cortical Neurons); In vivo (APP/PS1 Mice) | This compound pre-treatment attenuated Aβ-induced neuroinflammation. nih.govresearchgate.net | Suppression of neuroinflammatory processes. nih.gov |
| Inhibition of Glial Activation | In vitro (Primary Microglia & Astrocytes); In vivo (APP/PS1 Mice) | Restrained Aβ-induced p65 nuclear translocation and blocked hippocampal glial activation. nih.govresearchgate.net | Reduced inflammatory response from microglia and astrocytes. nih.gov |
| Decrease in Pro-inflammatory Cytokines | In vitro & In vivo AD Models | Markedly decreased the expression of TNF-α and IL-1β. nih.govresearchgate.net | Reduced levels of key inflammatory signaling molecules. nih.gov |
| Reduction of Amyloid Beta (Aβ) Deposition | In vitro (Glial Cells); In vivo (APP/PS1 Mice) | Markedly reduced Aβ deposition in glial cells and Aβ accumulation in the brain. nih.govresearchgate.net | Decreased pathological protein aggregation. nih.gov |
| Inhibition of Neuron Death | In vivo (APP/PS1 Mice) | Inhibited neuron death in the hippocampus of AD mice. nih.govresearchgate.net | Enhanced neuronal survival. nih.gov |
Immunomodulatory Effects (e.g., on IL-6 secretion from Dendritic Cells)
Beyond its neuroprotective role, this compound also exhibits immunomodulatory effects. nih.gov Dendritic cells (DCs) are crucial antigen-presenting cells that link the innate and adaptive immune systems, and their function can be modulated by cytokines like Interleukin-6 (IL-6). nih.gov Research has shown that this compound can influence this pathway. nih.gov
In a study related to experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, this compound was found to relieve disease signs. nih.gov This therapeutic effect was linked to its impact on dendritic cells. In vitro experiments demonstrated that this compound treatment significantly reduced the production of IL-6 derived from dendritic cells. nih.gov Furthermore, in a co-culture experiment with dendritic cells and T cells, this compound treatment led to a significant decrease in Th17 differentiation, a process influenced by IL-6. nih.gov These findings indicate that this compound's ability to inhibit IL-6 secretion from dendritic cells is a key part of its immunomodulatory function. nih.gov
Table 2: Immunomodulatory Effects of this compound
| Effect | Model System | Key Research Finding | Outcome |
|---|---|---|---|
| Inhibition of IL-6 Secretion | In vitro (Dendritic Cells) | This compound treatment significantly reduced DC-derived IL-6 production. nih.gov | Modulation of cytokine secretion from key immune cells. nih.gov |
| Modulation of T-Cell Differentiation | In vitro (DC-T Cell Co-culture) | Significantly decreased Th17 differentiation after treatment. nih.gov | Altered adaptive immune response. nih.gov |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Amyloid Beta (Aβ) |
| This compound (CZ) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
Influence on Th17 Cells in Inflammatory Conditions
Research has explored the effect of this compound on inflammatory conditions by investigating its influence on specific immune cells known as T helper 17 (Th17) cells. oup.comnih.gov Th17 cells are recognized as significant regulators in the pathogenesis of autoimmune diseases like multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). nih.govmdpi.com
In a study utilizing the EAE model, oral administration of this compound was shown to alleviate the clinical signs of the disease, reducing inflammation and demyelination in the spinal cord. oup.com A key finding of this research was that this compound treatment led to a lower proportion of Th17 cells in both the spleen and the central nervous system (CNS) of the EAE mice. oup.comnih.gov The mechanism appears to be linked to the inhibition of interleukin-6 (IL-6) secretion from dendritic cells, which are crucial for the development of Th17 cells. oup.comnih.gov By reducing IL-6 production, this compound consequently suppresses the differentiation of Th17 cells. oup.comnih.gov
These findings suggest that this compound's therapeutic effects in this inflammatory model are mediated, at least in part, by its ability to modulate the Th17 cell population. oup.com
Toxicology and Safety Profile Research
Hepatotoxicity Studies
While generally used for short-term treatment, this compound has been the subject of toxicological research focusing on its potential for liver damage. nih.govmayoclinic.org
Although infrequent, this compound has been associated with rare occurrences of severe, acute hepatocellular toxicity. nih.govdrugs.com There have been documented cases of acute liver injury, with some instances progressing to acute liver failure requiring transplantation or resulting in death. nih.govnih.govresearchgate.net A review of cases reported to the U.S. Food and Drug Administration and those in medical literature identified multiple instances of this compound-associated hepatotoxic reactions, including two fatalities involving hepatic failure. nih.gov Despite its widespread use, clinically apparent liver disease from this compound is considered very rare. nih.gov
The liver injury associated with this compound is classified as idiosyncratic, meaning it is an unpredictable reaction that occurs in a small subset of individuals. nih.govdrugs.com The precise cause of the acute hepatic injury is not fully understood, but evidence suggests it is likely due to a hypersensitivity reaction. nih.gov This is supported by the common appearance of allergic symptoms like rash and fever in some cases, particularly those with a short latency period. nih.gov Re-exposure to the drug can lead to a rapid return of the liver injury, often accompanied by fever. nih.gov
The onset of liver injury following the initiation of this compound therapy typically occurs within a specific timeframe. The usual latency period is between one and four weeks. nih.gov In a review of 23 cases, the latency was noted to be either less than one month or variable. nih.gov
The pattern of liver disease associated with this compound is most commonly hepatocellular. nih.gov This is characterized by significant elevations in serum aminotransferase levels (ALT and AST). nih.gov However, cholestatic patterns, indicated by elevated alkaline phosphatase, have also been described. nih.gov
Interactive Data Table: this compound Hepatotoxicity Profile
| Feature | Description | Source(s) |
| Incidence | Rare instances of clinically apparent liver disease. | nih.govdrugs.com |
| Severity | Can range from mild hepatitis to acute liver failure leading to death or transplantation. | nih.govnih.gov |
| Mechanism | Believed to be idiosyncratic and likely due to a hypersensitivity reaction. | nih.govdrugs.com |
| Latency | Typically 1 to 4 weeks after initiation of therapy. | nih.gov |
| Injury Pattern | Primarily hepatocellular, with marked ALT elevations; cholestatic patterns have also been reported. | nih.gov |
Monitoring of Liver Function Tests (ALT, AST)
While prospective clinical trials detailing the precise frequency and extent of liver function test (LFT) elevations during this compound therapy are not extensively documented, case reports of hepatotoxicity associated with the drug underscore the importance of monitoring liver enzymes. nih.gov In instances of clinically apparent liver injury, a hepatocellular pattern of damage is commonly observed, characterized by significant elevations in serum aminotransferases (ALT and AST). nih.gov
Reports have described patients developing jaundice with marked increases in ALT levels. nih.gov For example, one case involved a 46-year-old man who developed jaundice four weeks after initiating this compound, with laboratory findings showing an ALT level of 4064 U/L. nih.gov Another case of acute liver failure requiring transplantation reported an ALT of 1029 U/L and an AST of 846 U/L. nih.gov These cases typically show minimal increases in alkaline phosphatase. nih.gov The latency to onset of liver injury is generally between one to four weeks. nih.gov Given the idiosyncratic and unpredictable nature of this adverse effect, monitoring of ALT and AST is a critical consideration in patients undergoing treatment with this compound. nih.govgoodrx.com
Table 1: Reported Liver Function Test Values in this compound-Associated Hepatotoxicity Cases
| Case Description | Latency to Onset | ALT (U/L) | AST (U/L) | Bilirubin (mg/dL) | Alkaline Phosphatase (U/L) |
|---|---|---|---|---|---|
| 46-year-old man with jaundice nih.gov | 4 weeks | 4064 | - | 3.0 (rising to 10.2) | 123 |
| Acute liver failure requiring transplant nih.gov | - | 1029 | 846 | 19.9 | - |
| 55-year-old woman with jaundice nih.gov | 3-4 weeks | 720 | - | 9.0 (peak) | - |
Role of CYP3A in Metabolic Activation and Hepatotoxicity
Recent research has elucidated the critical role of the cytochrome P450 3A (CYP3A) subfamily in the metabolic activation of this compound, which can lead to hepatotoxicity. nih.govresearchgate.net In vitro and in vivo studies have demonstrated that CYP3A4 and CYP3A5 are the primary enzymes responsible for the biotransformation of this compound into a reactive oxirane intermediate. nih.gov
This metabolic activation was confirmed through the detection of N-acetylcysteine (NAC) and glutathione (B108866) (GSH) conjugates in microsomal incubations and in the urine and bile of rats administered this compound. nih.gov The formation of these conjugates is dependent on NADPH, indicating a P450-mediated process. nih.gov Furthermore, studies in cultured rat primary hepatocytes have shown that the inhibition of CYP3A activity reduces the susceptibility of these cells to this compound-induced cytotoxicity. nih.gov These findings provide strong evidence that the metabolic activation of this compound to a toxic epoxide by CYP3A enzymes is a key mechanism underlying its potential for hepatotoxicity. nih.govresearchgate.net
Interaction with Acetaminophen (B1664979) Liver Toxicity
The interaction between this compound and acetaminophen in relation to liver toxicity is complex. While case reports have documented severe hepatocellular damage in patients taking a combination of this compound and paracetamol (acetaminophen), with this compound being implicated as the hepatotoxic agent in some instances, other research suggests a potentially protective role for this compound. nih.govnih.gov
A recent study has proposed that this compound may reduce paracetamol-induced hepatotoxicity through competitive inhibition of the cytochrome P450 2E1 (CYP2E1) enzyme. proquest.com Paracetamol is metabolized by CYP2E1 to the toxic metabolite N-acetyl-p-benzoquinoneimine (NAPQI), which is responsible for its liver-damaging effects at high doses. proquest.com By acting as a substrate and inhibitor of CYP2E1, this compound can decrease the formation of NAPQI. proquest.com In a study with Wistar rats, the co-administration of this compound with paracetamol led to a dose-dependent decrease in plasma levels of NAPQI and an increase in the plasma concentration of paracetamol. proquest.com This was associated with a significant amelioration of paracetamol-induced hepatotoxicity and nephrotoxicity, as evidenced by reduced levels of liver and renal markers. proquest.com This suggests a competitive inhibition mechanism where this compound reduces the metabolic activation of paracetamol to its toxic metabolite. proquest.comwikipedia.org
Teratogenicity Studies (e.g., chick embryo models)
The chicken embryo model has been utilized in preclinical research to assess the teratogenic potential of various drugs due to its advantages in cost, handling, and developmental similarities to human embryos. nih.govfrontiersin.org A study investigating the toxicological profile of this compound in a chick embryo model found no evidence of teratogenicity. biotech-asia.orgresearchgate.netresearchgate.net
In this research, fertilized chicken eggs were administered this compound, and the embryos were evaluated for morphological and histopathological changes. biotech-asia.orgresearchgate.net The gross macroscopic examination of the this compound-treated chicks was normal, with no external abnormalities observed. biotech-asia.orgresearchgate.net Furthermore, there were no significant pathological changes in morphological parameters such as body weight, size, crown-rump length, and beak length when compared to the control group. biotech-asia.orgresearchgate.net Based on these findings, the study concluded that this compound was safe in the developmental phase of the chick embryos and did not exhibit a teratogenic response. biotech-asia.orgresearchgate.netresearchgate.net
Table 2: Morphological Parameters in Chick Embryo Teratogenicity Study of this compound
| Parameter | Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) | Significance (p-value) |
|---|---|---|---|
| Body Weight | Normal | Normal | Not significant |
| Body Size | Normal | Normal | Not significant |
| Crown-Rump Length | Normal | Normal | Not significant |
| Beak Length | Normal | Normal | Not significant |
| External Abnormalities | None | None | Not significant |
Data adapted from a study on the toxicity of this compound in chick embryos, which found no significant difference in morphology compared to the control group. researchgate.net
Hypersensitivity Reactions (e.g., Fixed Drug Eruptions)
Hypersensitivity reactions to this compound can manifest as dermatological conditions, with recent case reports identifying it as a cause of fixed drug eruptions (FDEs). nih.govnih.govresearchgate.netdovepress.com FDEs are a type of delayed-type hypersensitivity reaction characterized by the recurrence of skin lesions at the same site upon re-exposure to the causative agent. nih.gov
A notable case report detailed a 32-year-old female who developed bilateral symmetrical erythematous papules on her thighs following the use of this compound for chronic back pain. nih.govnih.gov The lesions consistently reappeared in the same locations each time the drug was taken. nih.govdovepress.com This case was significant as it isolated this compound as the sole causative agent, as the patient had a history of regularly taking paracetamol without any adverse skin reactions. nih.gov Histopathological examination of the lesions confirmed the diagnosis of a fixed drug eruption. dovepress.com This highlights the potential for this compound to induce this specific type of cell-mediated immune response. nih.gov
Drug-Drug Interaction Research
Research into the drug-drug interactions of this compound has primarily focused on its metabolism by and effects on the cytochrome P450 (CYP) enzyme system. This compound is metabolized by multiple CYP enzymes, including CYP2E1, CYP1A1, and the CYP3A subfamily. nih.govacs.orgresearchgate.net
One area of significant research has been the interaction between this compound and substrates of CYP3A. Studies have shown that this compound can significantly inhibit the first-pass metabolism of the CYP3A substrate midazolam, likely occurring in the gastrointestinal tract. nih.gov This interaction has led to recommendations against the use of this compound in multi-substrate "cocktails" for phenotyping CYP enzyme activity. nih.govnih.gov However, further research has indicated that using a microdose of this compound does not result in a pharmacokinetic interaction with a midazolam microdose, suggesting that the interaction is dose-dependent. nih.gov
This compound's role as a substrate and inhibitor of CYP2E1 is also a key aspect of its interaction profile, particularly with acetaminophen, as discussed in section 5.3.1.7. proquest.com Additionally, this compound has been found to interact with other substances metabolized by CYP2E1, such as acetone (B3395972) and toluene, although the clinical significance of these interactions may be minimal compared to interindividual variability in metabolism. nih.gov There are a large number of other potential drug interactions with this compound, many of which are related to its central nervous system depressant effects. drugbank.comrxlist.comdrugs.com
Interactions affecting CNS Depression (e.g., alcohol, other CNS depressants)
This compound acts as a central nervous system (CNS) depressant. drugs.comprescriberpoint.com Its mechanism of action is thought to be primarily at the level of the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs that produce and maintain skeletal muscle spasm. prescriberpoint.comnih.gov When co-administered with other substances that also depress the CNS, an additive effect can occur, leading to enhanced sedation and impairment of mental and physical abilities. prescriberpoint.commayoclinic.org
Clinical research and observations have highlighted the significance of this interaction, particularly with alcohol (ethanol). drugs.comdrugs.com The concurrent use of this compound and alcohol can potentiate side effects such as dizziness, drowsiness, confusion, and difficulty concentrating. drugs.comdrugs.com This combination may also lead to impairment in thinking, judgment, and motor coordination. drugs.com Preclinical studies in rats have also explored the effects of this compound on alcohol intake, suggesting a potential role for the drug in reducing excessive alcohol consumption, which may be related to its effects on SK-type potassium channels in the brain. nih.gov
The additive CNS depressant effects are not limited to alcohol. Other substances that can produce similar enhanced effects when taken with this compound include:
Antihistamines mayoclinic.org
Sedatives, tranquilizers, or sleeping medications mayoclinic.org
Prescription pain medications or narcotics mayoclinic.org
Barbiturates mayoclinic.orge-lactancia.org
Benzodiazepines e-lactancia.org
Anesthetics mayoclinic.org
Due to these interactions, caution is advised when performing tasks that require mental alertness, such as driving or operating machinery, especially when this compound is taken with other CNS depressants. drugs.comdoctorabad.com
Table 1: Interactions Affecting CNS Depression
| Interacting Substance | Potential Effect |
|---|---|
| Alcohol (Ethanol) | Increased dizziness, drowsiness, confusion, difficulty concentrating, and impairment of thinking, judgment, and motor coordination. drugs.comdrugs.com |
| Other CNS Depressants (e.g., benzodiazepines, barbiturates, opioids) | Additive CNS depression, leading to profound sedation and respiratory depression. mayoclinic.orge-lactancia.org |
Interactions affecting this compound Metabolism (e.g., CYP inducers/inhibitors)
The metabolism of this compound is a key area of research for understanding its drug interaction profile. It is primarily metabolized in the liver, with the main pathway being hydroxylation to 6-hydroxythis compound (B195315), which is then conjugated to a glucuronide and excreted in the urine. nih.govnih.gov This metabolic process is significantly influenced by the cytochrome P450 (CYP) enzyme system.
Research has identified Cytochrome P450 2E1 (CYP2E1) as the principal enzyme responsible for the 6-hydroxylation of this compound. nih.gov However, studies have also demonstrated the involvement of CYP1A1 in its metabolism. researchgate.net The activity of these enzymes can be altered by other substances, leading to changes in this compound's plasma concentration and effects.
CYP Inducers: Substances that induce, or increase the activity of, CYP2E1 can enhance the metabolism of this compound, potentially leading to a faster clearance and reduced efficacy.
Ethanol (B145695) : Chronic alcohol consumption is a known inducer of CYP2E1. nih.gov Preclinical studies in rats have shown that pretreatment with ethanol slightly enhances the formation of 6-hydroxythis compound. nih.gov
Phenobarbital : In rat studies, pretreatment with phenobarbital, a known inducer of various CYP enzymes, slightly enhanced this compound metabolism. nih.gov
Fasting : Studies in rats have shown that fasting can induce CYP2E1, leading to a significant increase in the rate of this compound metabolism and elimination. nih.gov
CYP Inhibitors: Conversely, substances that inhibit CYP2E1 activity can decrease the metabolism of this compound, leading to higher plasma concentrations and a potential increase in its effects.
Diallyl sulfide (B99878) : A compound found in garlic, diallyl sulfide, is an inhibitor of CYP2E1. In rat studies, it markedly inhibited the hydroxylation of this compound. nih.gov
Watercress : Consumption of watercress has been shown to increase levels of this compound, reportedly by decreasing its metabolism. medscape.com
This compound itself can also act as an inhibitor of other CYP enzymes. Studies have shown that at typical therapeutic doses, this compound can inhibit CYP3A, which is responsible for the metabolism of many other drugs, such as midazolam. nih.govnih.gov This interaction is significant as it suggests that using this compound in multi-drug "cocktails" to probe CYP activity should be avoided. nih.gov
Table 2: Interactions Affecting this compound Metabolism
| Interacting Substance | Effect on this compound Metabolism | Mechanism |
|---|---|---|
| Ethanol (chronic) | Increased metabolism nih.gov | Induction of CYP2E1 nih.gov |
| Phenobarbital | Slightly increased metabolism nih.gov | Induction of CYP enzymes nih.gov |
| Diallyl sulfide | Markedly inhibited metabolism nih.gov | Inhibition of CYP2E1 nih.gov |
| Carbamazepine | Increased metabolism drugbank.comprescriberpoint.com | Induction of CYP enzymes drugbank.com |
| Bupropion | Decreased metabolism prescriberpoint.com | Inhibition of CYP enzymes prescriberpoint.com |
Interactions affecting Excretion Rates
While metabolism is the primary route of this compound elimination, interactions that affect renal excretion can also influence its serum levels. The metabolite, 6-hydroxythis compound glucuronide, is excreted by the kidneys. nih.gov Therefore, drugs that alter renal function or compete for the same excretion pathways could theoretically affect the clearance of this compound's metabolites.
Several drug interaction databases list potential interactions that may alter excretion rates, leading to changes in serum levels.
Substances that may decrease this compound excretion (potentially increasing its serum level):
Aceclofenac (B1665411) drugbank.com
Acetylsalicylic acid drugbank.com
Amphotericin B drugbank.com
Aztreonam drugbank.com
Balsalazide drugbank.com
Benzydamine drugbank.com
Carbidopa drugbank.com
Substances that may increase this compound excretion (potentially decreasing its serum level):
Amiloride drugbank.com
Benzthiazide drugbank.com
It is important to note that while these interactions are listed in pharmacological databases, the clinical significance and the precise mechanisms are not always extensively detailed in primary research literature.
Table 3: Potential Interactions Affecting Excretion Rates
| Interacting Substance | Potential Effect on this compound |
|---|---|
| Aceclofenac | May decrease excretion rate, leading to a higher serum level. drugbank.com |
| Amiloride | May increase excretion rate, leading to a lower serum level. drugbank.com |
| Amphetamine | May decrease excretion rate, leading to a higher serum level. drugbank.com |
| Benzthiazide | May increase excretion rate, leading to a lower serum level. drugbank.com |
Clinically Significant Drug Interactions (Major, Moderate, Minor)
Drug interactions with this compound are categorized based on their potential clinical significance, generally classified as major, moderate, or minor. drugs.comdrugs.com This classification helps to assess the risk and manage patient care when this compound is co-prescribed with other medications.
Major Interactions: These are highly clinically significant interactions where the risk generally outweighs the benefit, and combinations should be avoided. drugs.com
Sodium Oxybate : The concomitant use of this compound and sodium oxybate can result in profound sedation, respiratory depression, and coma due to synergistic pharmacodynamic effects. medscape.comrxlist.com
Hydrocodone : Co-administration with opioids like hydrocodone can lead to additive CNS depression, resulting in serious outcomes including respiratory depression, profound sedation, coma, and potentially death. medscape.comrxlist.com
Lonafarnib (B1684561) : this compound may increase the level or effect of lonafarnib by affecting its metabolism via the hepatic/intestinal enzyme CYP3A4. medscape.comrxlist.com
Metoclopramide (intranasal) : This combination should be avoided due to increased risk of CNS depression and additive impairment of psychomotor performance. medscape.comrxlist.com
Moderate Interactions: These interactions are moderately clinically significant, and combinations should usually be avoided or used only under special circumstances with careful monitoring. drugs.com There are over 300 drugs listed as having moderate interactions with this compound. drugs.comdrugs.com The majority of these involve an increased risk of CNS depression. rxlist.com
Benzodiazepines (e.g., Alprazolam, Diazepam) : Additive CNS depressant effects. drugbank.comdrugs.com
Other Muscle Relaxants (e.g., Cyclobenzaprine) : Increased risk of CNS depression. drugs.com
Antidepressants (e.g., Duloxetine, Fluoxetine) : May enhance CNS depressant effects. drugs.com
Antihistamines (e.g., Diphenhydramine) : Additive drowsiness and sedation. drugs.com
Minor Interactions: These interactions are minimally clinically significant. The risk can often be minimized by assessing the patient and potentially instituting a monitoring plan. drugs.com
Eucalyptus : Potential for interaction, though clinical significance is low. rxlist.com
Ruxolitinib (topical and systemic) : Minor potential for interaction. rxlist.com
Sage : Minor potential for interaction. rxlist.com
Table 4: Examples of Clinically Significant Drug Interactions
| Severity | Interacting Drug | Potential Clinical Outcome |
|---|---|---|
| Major | Sodium Oxybate | Profound sedation, respiratory depression, coma. medscape.comrxlist.com |
| Hydrocodone | Additive CNS depression, respiratory depression, profound sedation. medscape.comrxlist.com | |
| Moderate | Alprazolam | Increased CNS depression. drugbank.com |
| Cyclobenzaprine | Additive muscle relaxant and CNS depressant effects. drugs.com | |
| Minor | Eucalyptus | Minor interaction potential. rxlist.com |
Synthesis Pathways and Structural Modifications
Classical Synthetic Routes
The traditional synthesis of chlorzoxazone often starts from 4-chloro-2-aminophenol, incorporating a carbonyl group to form the benzoxazolone ring structure. google.comgoogle.com
A primary and well-established method for synthesizing this compound involves the reaction of 4-chloro-2-aminophenol with an acylating agent to introduce the necessary carbonyl moiety for cyclization. google.com
Using Urea (B33335): One common industrial method involves heating 4-chloro-2-aminophenol with urea in the presence of a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.comgoogle.com This reaction is typically performed in an autoclave at elevated temperatures, around 125°C. google.comgoogle.com The process yields this compound, which precipitates from the reaction mixture upon cooling. google.com While this method can achieve high yields (around 91%), it is energy-intensive due to the high temperatures required, and the work-up process can be extensive, making it less efficient for large-scale industrial production. google.com
Using Phosgene (B1210022): Another classical route employs phosgene (COCl₂) as the acylating agent. newdrugapprovals.org In this synthesis, a solution of phosgene in a solvent like ethyl acetate (B1210297) is added to a suspension of 4-chloro-2-aminophenol. google.com The reaction mixture is heated to reflux to complete the cyclization. google.com However, the use of phosgene is highly problematic due to its extreme toxicity and reactive nature, necessitating stringent safety precautions for handling and disposal. patsnap.com This makes the process complicated and hazardous for industrial applications. patsnap.com
| Reagent | Starting Material | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Urea | 4-chloro-2-aminophenol | High temperature (e.g., 125°C), mineral acid (e.g., HCl) google.comgoogle.com | High yield (~91%) google.com | High energy consumption, extensive work-up google.com |
| Phosgene | 4-chloro-2-aminophenol | Reflux in a suitable solvent (e.g., ethyl acetate) google.com | Effective cyclizing agent | Highly toxic and hazardous, requires special handling patsnap.com |
An alternative approach to forming the cyclic carbamate (B1207046) structure of this compound involves the use of gaseous carbon monoxide (CO). google.com This method typically involves the carbonylation of 4-chloro-2-nitrophenol (B165678) at high temperatures in the presence of a catalyst. google.com For instance, one process describes heating a mixture of 4-chloro-2-nitrophenol with CO in the presence of catalytic systems such as sulfur, hydrogen sulfide (B99878) (H₂S), or carbon disulfide (CS₂), along with a base. google.com Another variation uses a rhodium trichloride (B1173362) (RhCl₃) and vanadium pentoxide (V₂O₅) catalyst system in benzene. google.com While these methods avoid the use of urea or phosgene, carbon monoxide is a highly poisonous gas, which presents significant safety challenges for industrial use. patsnap.com
Alternative starting materials can also be used to synthesize this compound. One such method begins with 2-amino-5-chlorobenzoxazole or N-(5-chloro-2-hydroxyphenyl)urea. google.com When these precursors are heated at reflux in 1N hydrochloric acid, a solid precipitates. google.com This solid, after undergoing basic and acidic work-up steps, can be crystallized from a suitable solvent to yield this compound. google.com The hydrolysis of 2-amino-5-chlorobenzoxazole is a key step in this pathway. rsisinternational.org
Advanced Synthetic Methodologies
To overcome the drawbacks of classical routes, particularly the use of hazardous reagents like phosgene and CO, more advanced and safer synthetic methods have been developed. A significant improvement involves replacing phosgene with ethyl chloroformate. google.compatsnap.com
This process involves the acylation of 4-chloro-2-aminophenol with ethyl chloroformate in the presence of an inorganic base (such as potassium carbonate or sodium bicarbonate) and a solvent. google.comgoogle.com A key advantage of this method is its versatility, as it can be performed in various organic solvents (like ethyl acetate or acetonitrile) or even in water. google.compatsnap.com The reaction proceeds at milder temperatures (e.g., 0°C to 60°C) compared to the urea-based method and produces this compound with high purity (>95%) and excellent molar yields (up to 98%). google.compatsnap.com The final product can be easily isolated by simple filtration, making this process more efficient, safer, and more suitable for industrial-scale production. google.compatsnap.com
Another novel approach involves a ring expansion reaction of a starting material under the influence of a peroxyacid and a base to yield this compound. google.com This method is reported to produce a high yield and purity, offering a more suitable process for industrial manufacturing by avoiding the generation of polymeric impurities that can occur with other methods. google.compatsnap.com
Prodrug Design and Synthesis
Prodrug design is a strategy used to overcome undesirable properties of a drug by chemically modifying it into an inactive form that, after administration, is converted back to the active parent drug. researchgate.net For this compound, this approach has been primarily explored through the creation of mutual prodrugs. A mutual prodrug consists of two pharmacologically active agents linked together, where each acts as a carrier for the other. rsisinternational.orgresearchgate.net
This compound has been chemically linked to various Non-Steroidal Anti-inflammatory Drugs (NSAIDs) to create mutual ester prodrugs. researchgate.netnih.gov The rationale behind this approach is to combine the muscle relaxant properties of this compound with the anti-inflammatory and analgesic effects of NSAIDs, while potentially reducing the gastrointestinal side effects associated with the parent NSAIDs. researchgate.netnih.gov
The synthesis of these mutual prodrugs generally involves a two-step process. researchgate.net
Formation of an Intermediate: First, this compound is reacted with formaldehyde (B43269) to create a key intermediate, hydroxymethyl this compound. researchgate.net
Esterification: This intermediate is then esterified with the carboxylic acid group of an NSAID, such as ibuprofen (B1674241), naproxen, or ketoprofen, to form the final mutual prodrug. researchgate.net
These synthesized prodrugs are designed to be stable in the acidic environment of the stomach and to undergo enzymatic hydrolysis in the plasma to release both this compound and the parent NSAID. researchgate.netnih.gov Studies have shown that these mutual prodrugs exhibit anti-inflammatory, analgesic, and muscle relaxant activities with a reduced tendency to cause gastric irritation compared to the parent NSAIDs. researchgate.netconsensus.appresearchgate.net
| NSAID Component | Resulting Prodrug | Reported Benefit |
|---|---|---|
| Ibuprofen | Ibuprofen-chlorzoxazone mutual ester prodrug researchgate.net | Reduced gastrointestinal toxicity compared to ibuprofen researchgate.net |
| Naproxen | Naproxen-chlorzoxazone mutual ester prodrug researchgate.net | Anti-inflammatory and muscle relaxation activities researchgate.net |
| Ketoprofen | Ketoprofen-chlorzoxazone mutual ester prodrug consensus.app | Enhanced efficacy and safety with minimized adverse effects consensus.app |
Structure-Activity Relationship (SAR) Studies
Investigations into the structure-activity relationship (SAR) of this compound have provided insights into how molecular modifications influence its pharmacological effects. A notable area of study involves the creation of mutual ester prodrugs, where this compound is linked to an NSAID. researchgate.netresearchgate.net
In one such study, a series of mutual ester prodrugs of this compound were synthesized and evaluated for their muscle relaxant properties in comparison to the parent drug, this compound. researchgate.netresearchgate.net The hydroxymethyl intermediate of this compound was esterified with various NSAIDs to create these novel compounds. researchgate.net The muscle relaxation activity of these prodrugs was then assessed to determine the impact of these structural changes. researchgate.netresearchgate.net
The findings from these studies indicate that all the tested ester prodrugs exhibited muscle relaxation activity. researchgate.net Notably, one of the ester prodrugs demonstrated muscle relaxation activity that was comparable to that of the reference drug, this compound. researchgate.net This suggests that the core muscle relaxant pharmacophore of this compound remains effective even after esterification at the hydroxymethyl position.
The following interactive table summarizes the muscle relaxation activity of the synthesized this compound ester prodrugs as a percentage inhibition of muscle contraction.
| Compound | Muscle Relaxation Activity (% Inhibition of Muscle Contraction) |
| This compound | Data available in source researchgate.net |
| Ester Prodrug 6 | Comparable to this compound researchgate.net |
| Ester Prodrug 7 | Exhibited muscle relaxation activity researchgate.net |
| Ester Prodrug 8 | Exhibited muscle relaxation activity researchgate.net |
These SAR studies highlight that the derivatization of this compound into ester prodrugs can maintain, and in some cases, modulate its muscle relaxant effects.
Future Directions and Emerging Research Areas
Elucidation of Remaining Unknown Mechanisms of Action
The precise mechanism of action for chlorzoxazone is not fully understood, though it is recognized as a centrally-acting agent. patsnap.compatsnap.comrxlist.com Current evidence indicates that it primarily acts at the level of the spinal cord and subcortical regions of the brain. patsnap.comrxlist.comdrugbank.comregulations.gov The primary accepted mechanism is the inhibition of polysynaptic reflex arcs that are responsible for causing and maintaining skeletal muscle spasms. patsnap.compatsnap.comdrugbank.comregulations.gov This inhibition leads to a reduction in muscle spasms, providing relief from pain and allowing for increased mobility of the affected muscles. rxlist.comdrugbank.comregulations.gov
However, the specific molecular targets and pathways involved in this inhibition remain an active area of investigation. Several hypotheses are being explored:
Modulation of Neurotransmitter Activity : Some research suggests that this compound may exert its effects by enhancing inhibitory processes within the central nervous system. patsnap.com This could involve facilitating the action of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter that reduces neuronal excitability. patsnap.com It is thought to act on both GABA-A and GABA-B receptors to some degree. wikipedia.org
Influence on Ion Channels : The compound may also affect voltage-gated calcium channels. wikipedia.org Additionally, it is believed to influence calcium dynamics within muscle cells, which is a critical component of muscle contraction and relaxation. patsnap.com By modulating the release and uptake of calcium, this compound could help reduce the excessive muscle contractions seen in spasms. patsnap.com
Further research is needed to definitively characterize these potential mechanisms and identify other molecular interactions that contribute to its therapeutic effects. The pursuit of a complete mechanistic understanding is somewhat limited by the availability of newer, more effective muscle relaxants. wikipedia.org
Investigation of Novel Therapeutic Applications beyond Muscle Relaxation
Another novel application stems from its metabolic pathway. Research has indicated that this compound may reduce the liver toxicity associated with acetaminophen (B1664979). wikipedia.org This protective effect is thought to occur through the competitive inhibition of the CYP2E1 enzyme, which is responsible for metabolizing both compounds and, in the case of acetaminophen, producing a toxic metabolite. wikipedia.orgresearchgate.netproquest.com This interaction opens up potential therapeutic strategies for mitigating drug-induced liver injury.
Personalized Medicine and Therapeutic Drug Monitoring
The principles of personalized medicine, which aim to tailor treatment to an individual's unique characteristics, are highly relevant to this compound, particularly in its role as a CYP2E1 probe. incitehealth.comnih.gov Genetic variability in drug-metabolizing enzymes like CYP450 is a critical factor causing inter-individual differences in drug response and efficacy. researchgate.net
Therapeutic Drug Monitoring (TDM) is a cornerstone of personalized medicine, allowing clinicians to measure drug concentrations in the bloodstream to optimize dosing. This real-time feedback helps maintain drug levels within the desired therapeutic window, maximizing efficacy and minimizing potential for adverse events.
Given that CYP2E1 activity varies significantly among individuals due to genetic polymorphisms, lifestyle factors (e.g., alcohol use), and underlying health conditions, TDM could theoretically be applied to this compound therapy. biorxiv.orgnih.gov By monitoring the plasma concentrations of this compound and its metabolite, 6-hydroxythis compound (B195315), clinicians could:
Gain insight into an individual patient's CYP2E1 metabolic capacity.
Adjust therapies for other drugs metabolized by CYP2E1.
Personalize treatment strategies to enhance efficacy and safety. nih.gov
While not yet standard practice for this compound itself as a therapeutic, its use as a probe embodies the principles of personalized medicine by providing a functional readout of a key metabolic pathway.
Development of Safer Analogs and Prodrugs with Reduced Toxicity Profiles
To improve the therapeutic profile of this compound and associated non-steroidal anti-inflammatory drugs (NSAIDs), researchers have focused on the development of mutual prodrugs. nih.govresearchgate.net A mutual prodrug consists of two pharmacologically active agents chemically linked together, where each acts as a carrier for the other. researchgate.netijpsonline.comnih.gov This approach aims to improve therapeutic potency while mitigating adverse effects, such as the gastrointestinal irritation commonly associated with NSAIDs. nih.govresearchgate.net
One strategy involves creating ester prodrugs linking this compound to acidic NSAIDs like ibuprofen (B1674241). nih.govresearchgate.net Key findings from these developmental studies include:
Chemical Stability : The synthesized ester prodrugs were found to be stable in acidic conditions simulating gastric fluid but were susceptible to enzymatic hydrolysis in human plasma. nih.govresearchgate.net
Hydrolysis Rates : In 80% human plasma, the prodrugs were efficiently converted back to their active parent compounds, with half-lives of approximately 34-37 minutes. nih.govresearchgate.net
Reduced Irritancy : Animal studies showed that the ester prodrugs induced significantly less irritation in the gastric mucosa compared to the parent NSAIDs. nih.gov
This research demonstrates a viable strategy for creating safer analogs that retain the therapeutic benefits of both this compound and the conjugated anti-inflammatory agent. nih.gov Similar mutual prodrugs of this compound and acetaminophen have also been designed. openmedicinalchemistryjournal.com
Advanced Computational and Modeling Studies (e.g., PBPK models)
Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for understanding and predicting the absorption, distribution, metabolism, and excretion of this compound. nih.govresearchgate.netresearchgate.net These advanced computational models integrate physiological parameters with drug-specific data to simulate its behavior in the body. livermetabolism.comdrug-dev.com
PBPK models for this compound have been developed to:
Investigate the impact of changes in CYP2E1 levels and activity on this compound pharmacokinetics. biorxiv.org
Estimate the effects of factors like ethanol (B145695) consumption, ethanol abstinence, and liver impairment on CYP2E1 phenotyping results. biorxiv.org
Predict pharmacokinetic profiles in various populations. researchgate.net
These models are typically structured with compartments representing different organs and tissues, such as the lung, liver, kidney, and intestine, connected by systemic circulation. livermetabolism.com By simulating different scenarios, PBPK models can help answer key clinical questions without the need for extensive in vivo studies, thereby refining the application of this compound as both a therapeutic agent and a metabolic probe. biorxiv.orgnih.gov The accuracy of these models is validated by comparing their predictions against observed clinical data. biorxiv.orgresearchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying chlorzoxazone in pharmaceutical formulations and biological samples?
- Methodological Answer : The most common techniques include reversed-phase high-performance liquid chromatography (RP-HPLC) and UV-Visible spectrophotometry for bulk and tablet formulations . RP-HPLC separation is achieved using a C18 column with mobile phase optimization (e.g., methanol:water ratios), while UV methods rely on absorbance maxima (e.g., 282 nm for this compound). Validation parameters per ICH guidelines (accuracy, precision, linearity, LOD/LOQ) must be rigorously tested. Advanced electrochemical methods, such as square-wave voltammetry at gold electrodes, offer high sensitivity (detection limit: 0.45 × 10⁻⁷ M) for urine and plasma analysis .
Q. How is this compound used as a probe substrate to assess CYP2E1 activity in vitro and in vivo?
- Methodological Answer : this compound is metabolized by CYP2E1 to 6-hydroxythis compound (6-OH-CHZ) . In vitro, human liver microsomes (HLMs) are incubated with this compound, and metabolite formation is quantified via HPLC or LC-MS . In vivo, the plasma metabolic ratio (6-OH-CHZ/chlorzoxazone) measured 2 hours post-dose (500 mg oral) is a key biomarker. This ratio correlates strongly with CYP2E1 activity and is minimally influenced by CYP3A4 or CYP1A1 under standard conditions .
Advanced Research Questions
Q. What methodological considerations are critical when phenotyping CYP2E1 activity with this compound in populations with metabolic disorders?
- Methodological Answer : In obese Type II diabetics , this compound clearance increases due to elevated CYP2E1 expression, necessitating dose adjustments based on body weight to avoid saturation kinetics . Studies should control for confounding factors like recent ethanol intake (no significant impact) and use peripheral blood mononuclear cell (PBMC) mRNA analysis to corroborate enzyme expression levels . For longitudinal studies, intra-individual variability (~30%) requires repeated sampling to ensure reliability .
Q. How can conflicting data on CYP1A1 vs. CYP2E1 involvement in this compound metabolism be resolved experimentally?
- Methodological Answer : Discrepancies arise under conditions like 3-methylcholanthrene induction (CYP1A1 upregulation) . To differentiate contributions:
- Use selective inhibitors : Diethyldithiocarbamate (CYP2E1 inhibitor) reduces activity by >90%, while α-naphthoflavone (CYP1A1 inhibitor) identifies residual activity .
- Compare kinetic parameters: CYP2E1 has a lower Kₘ (~40 μM) than CYP1A1 (~200 μM), making it dominant at therapeutic doses .
- Genetically engineered yeast expressing human CYP isoforms can isolate enzyme-specific metabolism .
Q. What experimental designs evaluate this compound’s interaction with CYP3A4-metabolized drugs like midazolam?
- Methodological Answer : Cocktail studies co-administer this compound with midazolam and other probes (e.g., caffeine, diclofenac). Plasma concentration ratios (e.g., 1-OH-midazolam/midazolam) are measured pre- and post-chlorzoxazone dosing. This compound reduces midazolam’s first-pass metabolism by competitively inhibiting CYP3A4, increasing AUC by ~68% . Dose-dependent effects (250–750 mg) must be analyzed to assess clinical relevance .
Q. How does this compound mitigate paracetamol-induced hepatotoxicity via CYP2E1 inhibition?
- Methodological Answer : Co-administration of this compound (50–100 mg/kg) with paracetamol in rodent models reduces NAPQI (toxic metabolite) formation by competitively inhibiting CYP2E1. Key steps:
- RP-HPLC quantification of plasma paracetamol and NAPQI over 24 hours .
- Histopathological analysis of liver tissue (e.g., necrosis, inflammation) and renal markers (creatinine, BUN) to confirm toxicity reduction .
- Pharmacokinetic modeling (AUC, Cₘₐₓ) demonstrates dose-dependent NAPQI suppression .
Q. In preclinical liver injury models, how is this compound metabolism used to study CYP2E1 regulation by inflammatory pathways?
- Methodological Answer : In immune-mediated liver injury (e.g., concanavalin A-induced), this compound’s plasma half-life decreases due to NF-κB-mediated CYP2E1 downregulation. Conversely, alcohol-induced injury upregulates CYP2E1 via oxidative stress pathways. Experimental protocols include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
